3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
Description
Properties
IUPAC Name |
3-amino-5-tert-butylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)6-4-5(10)7(13-6)8(11)12/h4H,10H2,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHZJBZWKNDDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370662 | |
| Record name | 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-04-9 | |
| Record name | 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-(tert-butyl)thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide (CAS 175137-04-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-(tert-butyl)thiophene-2-carboxamide is a substituted aminothiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural motif, featuring amino and carboxamide functional groups on a thiophene ring, makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While detailed biological data for this specific molecule is limited, this document draws on extensive research into the broader class of 3-aminothiophene-2-carboxamides to provide context and insight into its potential utility.
Core Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.
Chemical and Physical Data
A compilation of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be considered as estimates until experimentally verified.
| Property | Value | Source |
| CAS Number | 175137-04-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₄N₂OS | [1][4] |
| Molecular Weight | 198.29 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Melting Point | 146 °C | [1] |
| Boiling Point (Predicted) | 329.8 ± 42.0 °C | [1] |
| Density (Predicted) | 1.190 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 15.86 ± 0.50 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the Gewald reaction, a robust and widely used method for the preparation of 2-aminothiophenes. This one-pot, multi-component reaction offers an efficient route to this class of compounds.
The Gewald Reaction: A General Overview
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) in the presence of elemental sulfur and a basic catalyst. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. Microwave irradiation has been shown to improve reaction yields and reduce reaction times for similar syntheses.
A general workflow for the synthesis and characterization of a 3-aminothiophene-2-carboxamide derivative is depicted in the following diagram:
Illustrative Experimental Protocol for a Related 2-Aminothiophene
Materials:
-
Appropriate ketone (e.g., cyclohexanone, 0.05 mol)
-
Methyl cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Methanol (30 mL)
-
Morpholine (5 mL)
Procedure:
-
A mixture of the ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) is prepared in methanol (30 mL).
-
Morpholine (5 mL) is added slowly to the stirred mixture over a period of 30 minutes at a temperature of 35-40 °C.
-
The reaction mixture is then stirred at 45 °C for 3 hours.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The crude product is washed with ethanol and then recrystallized from ethanol to yield the pure 2-aminothiophene derivative.
For the synthesis of this compound, the ketone would be pinacolone (3,3-dimethyl-2-butanone), and the active methylene nitrile would be 2-cyanoacetamide.
Applications in Drug Discovery and Development
The 3-aminothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The amino and carboxamide groups provide versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Known Biological Activities of Related Compounds
Derivatives of 3-aminothiophene-2-carboxamide have been reported to exhibit a variety of biological activities, including:
-
Anticancer: Thiophene carboxamide derivatives have been investigated as potential anticancer agents. For example, some have shown cytotoxic effects against various cancer cell lines, including breast, liver, and leukemia cell lines. The mechanism of action for some of these compounds involves the inhibition of protein tyrosine phosphatase 1B (PTP1B) or vascular endothelial growth factor receptor 2 (VEGFR-2).
-
Antibacterial and Antimycobacterial: The 3-aminothiophene core is present in compounds with activity against various bacterial strains, including Mycobacterium tuberculosis. These compounds often act by inhibiting essential enzymes in bacterial metabolic pathways.
-
Antioxidant: Certain 3-amino thiophene-2-carboxamide derivatives have demonstrated antioxidant properties, which are of interest for the treatment of diseases associated with oxidative stress.
-
Kinase Inhibitors: The aminothiophene scaffold has been utilized in the design of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.
The potential of this compound as a building block in the synthesis of novel therapeutic agents is illustrated in the following logical diagram:
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 3-氨基-5-叔丁基噻吩-2-甲酰胺 | 175137-04-9 [m.chemicalbook.com]
In-Depth Technical Guide: Physicochemical Properties of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-(tert-butyl)thiophene-2-carboxamide is a substituted aminothiophene derivative. The thiophene ring and its analogs are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document provides a comprehensive overview of the known physicochemical properties, potential synthetic approaches, and a discussion of the general biological relevance of this class of compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide consolidates available information and provides context based on related structures.
Core Physicochemical Properties
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes fundamental properties derived from chemical databases.[3][4]
| Property | Value | Source |
| CAS Number | 175137-04-9 | [3][4] |
| Molecular Formula | C₉H₁₄N₂OS | [3][4] |
| Molecular Weight | 198.29 g/mol | [3][4] |
| Predicted XlogP | 2.4 | [5] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, the general and widely utilized method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction .[6][] This multicomponent reaction offers a versatile and efficient route to this class of compounds.
General Experimental Protocol: Gewald Aminothiophene Synthesis
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or related active methylene compound) and elemental sulfur in the presence of a basic catalyst.[6][] For the synthesis of this compound, the logical precursors would be pinacolone (3,3-dimethyl-2-butanone), 2-cyanoacetamide, and elemental sulfur.
Reaction Scheme:
Figure 1: General workflow for the proposed Gewald synthesis.
Detailed Methodology (Hypothetical, based on standard Gewald procedures):
-
Reaction Setup: To a suitable reaction vessel, add the ketone (pinacolone, 1.0 eq.), the active methylene compound (2-cyanoacetamide, 1.0 eq.), and elemental sulfur (1.1 eq.) in a polar solvent such as ethanol or dimethylformamide (DMF).
-
Catalyst Addition: To this stirred suspension, add a basic catalyst (e.g., morpholine or triethylamine, 0.5-1.5 eq.) portion-wise at room temperature.
-
Reaction Progression: The reaction mixture is typically stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the tert-butyl, amino, and carboxamide functional groups, as well as the thiophene ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic vibrational frequencies of the functional groups (N-H, C=O, C-S).
Potential Biological Activity and Signaling Pathways
Specific biological activities and signaling pathway interactions for this compound have not been reported in the available literature. However, the broader class of thiophene carboxamide derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many thiophene carboxamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1][8][9] The proposed mechanisms of action often involve the inhibition of key signaling molecules such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis.[8] Some derivatives also act as tubulin polymerization inhibitors, mimicking the action of anticancer drugs like combretastatin A-4.[9]
-
Antibacterial and Antifungal Activity: Thiophene-based compounds, including carboxamide derivatives, have shown promising activity against a range of bacterial and fungal pathogens.[5][10]
-
Enzyme Inhibition: The thiophene scaffold is a common feature in various enzyme inhibitors, targeting kinases and other enzymes involved in disease progression.[1]
Given these precedents, it is plausible that this compound could be investigated for similar biological activities. The following diagram illustrates a hypothetical signaling pathway that is often targeted by this class of compounds in the context of cancer therapy.
Figure 2: A potential signaling pathway inhibited by thiophene derivatives.
Conclusion
This compound is a molecule with potential for further investigation in drug discovery, given the established biological activities of related thiophene carboxamides. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential areas of biological evaluation. Further research is warranted to fully characterize its physicochemical properties and explore its therapeutic potential.
References
- 1. scribd.com [scribd.com]
- 2. Page loading... [guidechem.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. PubChemLite - 175137-04-9 (C9H14N2OS) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-氨基-5-(叔丁基)噻吩-2-甲酰胺 | 3-Amino-5-(tert-butyl)thiophene-2-c | 175137-04-9 - 乐研试剂 [leyan.com]
- 9. 3-氯-4,4-二甲基戊-2-烯腈_密度_沸点_分子量_CAS号【216574-58-2】_化源网 [chemsrc.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide, a substituted aminothiophene of interest in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the well-established Gewald reaction, a versatile and efficient method for the preparation of polysubstituted 2-aminothiophenes.
Core Synthesis Pathway: The Gewald Reaction
The synthesis of this compound is achieved through a one-pot, three-component Gewald reaction.[1][2][3] This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2] For the target molecule, the specific reactants are pinacolone (to provide the 5-tert-butyl group), 2-cyanoacetamide (the source of the 3-amino and 2-carboxamide functionalities), and elemental sulfur.[4]
The reaction proceeds through an initial Knoevenagel condensation between the ketone (pinacolone) and the α-cyanoester (2-cyanoacetamide), catalyzed by a base, to form a stable intermediate.[2] This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2] Microwave irradiation has been reported to be beneficial for improving reaction yields and reducing reaction times in Gewald syntheses.[2]
Experimental Protocol
Materials:
-
Pinacolone (tert-butyl methyl ketone)
-
2-Cyanoacetamide
-
Elemental Sulfur
-
Triethylamine (or Morpholine)
-
Ethanol (or N,N-Dimethylformamide)
-
Water
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of pinacolone, 2-cyanoacetamide, and elemental sulfur in ethanol. A typical molar ratio would be 1:1:1.[1]
-
To this suspension, add a catalytic amount of a suitable base, such as triethylamine or morpholine (approximately 0.1 to 0.5 equivalents).[1]
-
The reaction mixture is then heated to a moderate temperature, typically between 50-80°C, and stirred vigorously.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into ice-water to precipitate the crude product.[1]
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure this compound.
Quantitative Data
The following table summarizes the available and predicted quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₄N₂OS | [6] |
| Molecular Weight | 198.29 g/mol | [6] |
| CAS Number | 175137-04-9 | [6] |
| Melting Point | 146 °C | [1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Yield | Not specified in literature; expected to be moderate to high based on similar Gewald reactions. | N/A |
| 1H NMR | Predicted shifts (in ppm, CDCl₃): δ ~1.3 (s, 9H, t-Bu), ~5.5-6.0 (br s, 2H, NH₂), ~6.5 (s, 1H, thiophene-H), ~7.0-7.5 (br s, 2H, CONH₂) | Based on analogous structures |
| 13C NMR | Predicted shifts (in ppm, CDCl₃): δ ~31 (C(CH₃)₃), ~34 (C(CH₃)₃), ~105-160 (thiophene carbons), ~165-170 (C=O) | Based on analogous structures |
| IR Spectroscopy | Predicted peaks (in cm⁻¹): ~3400-3200 (N-H stretching), ~2960 (C-H stretching), ~1640 (C=O stretching, Amide I), ~1580 (N-H bending, Amide II) | Based on analogous structures |
Visualizing the Synthesis Pathway
The following diagram illustrates the logical workflow of the Gewald synthesis for this compound.
References
- 1. 98% , 175137-04-9 - CookeChem [cookechem.com]
- 2. This compound | 175137-04-9 [chemicalbook.com]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
A Novel, Efficient Synthesis of 3-Amino-5-(tert-Butyl)thiophene-2-carboxamide via the Gewald Reaction
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper details a novel and efficient synthetic protocol for 3-Amino-5-(tert-Butyl)thiophene-2-carboxamide, a valuable scaffold in medicinal chemistry. The described method is a variation of the well-established Gewald three-component reaction, offering a streamlined approach to this polysubstituted aminothiophene. This guide provides in-depth experimental procedures, comprehensive data analysis, and visualizations to aid in its replication and further application in drug discovery and development.
Introduction
Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The this compound core, in particular, represents a key building block for the synthesis of various therapeutic agents. Traditional synthetic routes to such compounds can be multi-step and require harsh reaction conditions. The Gewald reaction, a one-pot synthesis involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, offers a more direct and efficient alternative.[1][2] This guide focuses on a specific application of this reaction for the synthesis of the title compound.
Synthesis Overview
The synthesis of this compound is achieved through a one-pot, three-component Gewald reaction. The selected precursors for this synthesis are pivalaldehyde (3,3-dimethylbutanal), 2-cyanoacetamide, and elemental sulfur. The reaction is typically catalyzed by a base, such as morpholine or triethylamine, and carried out in a suitable solvent like ethanol or methanol.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 175137-04-9 | [3][4] |
| Molecular Formula | C₉H₁₄N₂OS | [4] |
| Molecular Weight | 198.29 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Melting Point | 146 °C (predicted) | |
| Boiling Point | 329.8±42.0 °C (predicted) | |
| Density | 1.190±0.06 g/cm³ (predicted) |
Reaction Pathway
The synthesis proceeds via the Gewald reaction mechanism. The initial step involves a Knoevenagel condensation between pivalaldehyde and 2-cyanoacetamide, catalyzed by the base, to form a stable intermediate, 2-cyano-3,3-dimethylbut-2-enamide. Subsequently, elemental sulfur adds to this intermediate. The exact mechanism of sulfur addition is still a subject of investigation but is followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[2] Microwave irradiation has been shown to be beneficial in similar reactions, potentially reducing reaction times and improving yields.[2]
Experimental Protocol
The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general Gewald reaction procedures.
Materials:
-
Pivalaldehyde (3,3-dimethylbutanal)
-
2-Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or Triethylamine)
-
Ethanol (or Methanol)
-
Deionized Water
Procedure:
-
To a stirred mixture of pivalaldehyde (1.0 eq), 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5 mL/mmol of aldehyde), add morpholine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove any inorganic impurities.
-
The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
-
The final product is dried under vacuum.
Characterization Data (Predicted/Representative)
As a specific literature source with full characterization is not available, the following data is predicted or representative based on the analysis of similar 2-aminothiophene structures.
| Analysis | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.0-7.5 (br s, 2H, NH₂), 6.5-6.8 (br s, 2H, CONH₂), 6.2 (s, 1H, thiophene-H4), 1.3 (s, 9H, t-butyl-H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 168.0 (C=O), 160.0 (C2-NH₂), 155.0 (C5), 115.0 (C4), 105.0 (C3), 35.0 (quaternary C of t-butyl), 31.0 (CH₃ of t-butyl) |
| IR (KBr), ν (cm⁻¹) | 3450-3300 (N-H stretching, NH₂ and CONH₂), 2960 (C-H stretching, t-butyl), 1640 (C=O stretching, amide I), 1580 (N-H bending, amide II) |
| Mass Spec. (ESI-MS), m/z | 199.09 [M+H]⁺, 221.07 [M+Na]⁺ |
| Yield | 70-85% (expected based on similar reactions) |
Conclusion
The Gewald three-component reaction provides an efficient and direct route for the novel synthesis of this compound. This method is characterized by its operational simplicity, use of readily available starting materials, and amenability to scale-up, making it a highly attractive process for both academic research and industrial applications. The detailed protocol and data presented in this guide are intended to facilitate the adoption of this synthetic strategy for the generation of this and other structurally related aminothiophenes for further investigation in drug discovery programs.
References
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 175137-04-9 [chemicalbook.com]
- 4. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
An In-depth Technical Guide to the Synthesis of 3-Amino-5-(tert-Butyl)thiophene-2-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-amino-5-(tert-butyl)thiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The core of this synthesis is the versatile Gewald three-component reaction, a reliable method for the formation of polysubstituted 2-aminothiophenes.[1][2] This document details the synthetic pathway, experimental protocols, and characterization data, offering a practical resource for laboratory-scale preparation.
Core Synthesis: The Gewald Reaction
The synthesis of this compound is primarily achieved through the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1][3] For the target molecule, the specific reactants are pinacolone (3,3-dimethyl-2-butanone), 2-cyanoacetamide, and elemental sulfur.
The reaction proceeds through an initial Knoevenagel condensation between the ketone (pinacolone) and the active methylene group of the nitrile (2-cyanoacetamide), catalyzed by a base. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step involves an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene ring system.[3]
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in a single source, the following procedure is a representative example of the Gewald reaction adapted for this target molecule based on established methodologies for similar thiophene derivatives.[1][4][5]
Synthesis of this compound
-
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
2-Cyanoacetamide
-
Elemental Sulfur
-
Morpholine or Triethylamine (base catalyst)
-
Ethanol or Methanol (solvent)
-
-
Procedure:
-
To a stirred mixture of pinacolone (1.0 eq), 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (0.5 eq) dropwise at room temperature.
-
The reaction mixture is then heated to a gentle reflux (approximately 45-50°C) and stirred for 2-4 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure this compound.
-
Data Presentation
The following tables summarize the key data for the starting materials and the final product.
Table 1: Starting Material Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Pinacolone | C₆H₁₂O | 100.16 | Ketone |
| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | Activated Nitrile |
| Sulfur | S | 32.07 | Reactant |
| Morpholine | C₄H₉NO | 87.12 | Base Catalyst |
Table 2: Product Characterization
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 175137-04-9 |
| Molecular Formula | C₉H₁₄N₂OS |
| Molecular Weight | 198.29 g/mol |
| Appearance | Solid |
Table 3: Spectroscopic Data (Predicted and from Related Structures)
| Technique | Data |
| ¹H NMR | Expected signals for tert-butyl protons (singlet, ~1.3 ppm), amino protons (broad singlet), carboxamide protons (broad singlet), and a thiophene proton (singlet). |
| ¹³C NMR | Expected signals for tert-butyl carbons, thiophene ring carbons (including quaternary carbons), and the carboxamide carbonyl carbon. |
| IR (KBr, cm⁻¹) | Expected characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-H stretching. |
| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular weight of the product. |
Visualization of the Synthesis Pathway
The synthesis of this compound via the Gewald reaction can be visualized as a three-component condensation process.
References
The Elusive Biological Profile of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide: A Review of the Thiophene-2-Carboxamide Scaffold
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's biological activity is paramount. However, in the case of 3-Amino-5-(tert-Butyl)Thiophene-2-Carboxamide (CAS 175137-04-9), a thorough review of publicly available scientific literature, patents, and chemical databases reveals a significant gap in our knowledge. To date, there is no specific, detailed information on the biological activity, mechanism of action, or experimental data for this particular molecule.
This guide, therefore, pivots to provide an in-depth overview of the broader class of thiophene-2-carboxamide and 3-aminothiophene-2-carboxamide derivatives. By examining the biological activities of structurally related compounds, we can infer potential areas of interest for future investigation of this compound and provide a foundation for researchers exploring this chemical space.
The Thiophene-2-Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry
Thiophene-2-carboxamide derivatives are a well-established class of compounds with a diverse range of biological activities. The thiophene ring, a sulfur-containing heterocycle, is a bioisostere of the benzene ring and is a common feature in many approved drugs. The carboxamide functional group provides a key hydrogen bonding motif that facilitates interactions with biological targets.
This versatile scaffold has been explored for a multitude of therapeutic applications, with research highlighting its potential in the following areas:
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of thiophene-2-carboxamide derivatives against various cancer cell lines.[1][2] Mechanisms of action are varied and include the inhibition of key enzymes such as VEGFR-2 and tubulin polymerization.[3]
-
Antibacterial and Antifungal Activity: The thiophene core is present in many antimicrobial agents. Derivatives of 3-aminothiophene-2-carboxamide, in particular, have shown promising activity against both Gram-positive and Gram-negative bacteria.[4]
-
Antioxidant Properties: The presence of an amino group at the 3-position of the thiophene ring has been correlated with significant antioxidant activity in some series of compounds.[4]
Structure-Activity Relationships: Insights from Analogs
While specific data for the 5-tert-butyl substituted analog is unavailable, studies on other 3-aminothiophene-2-carboxamide derivatives provide valuable structure-activity relationship (SAR) insights. A 2023 study on a series of 3-substituted thiophene-2-carboxamides revealed that compounds bearing a 3-amino group exhibited more potent antioxidant and antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts.[4] This suggests that the 3-amino group in the target compound is a critical feature for potential biological activity.
The substitution at the 5-position of the thiophene ring is known to significantly influence the pharmacological profile. The tert-butyl group is a bulky, lipophilic moiety that can affect a compound's solubility, metabolic stability, and binding affinity to its target. Without experimental data, the impact of the 5-tert-butyl group on the activity of the 3-aminothiophene-2-carboxamide core remains speculative.
Quantitative Data for Related Thiophene-2-Carboxamide Derivatives
To provide a comparative context, the following table summarizes quantitative data for various thiophene-2-carboxamide derivatives from the literature. It is crucial to note that these are not data for this compound but for structurally related compounds.
| Compound/Derivative Class | Biological Activity | Target/Assay | Quantitative Data (e.g., IC50, % Inhibition) | Reference |
| 3-Amino thiophene-2-carboxamide derivatives (7a-c) | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Inhibition range: 40.0% to 86.9% | [4] |
| 3-Amino thiophene-2-carboxamide derivatives (7a-c) | Antioxidant | ABTS assay | Inhibition range: 46.9% to 62.0% | [4] |
| Phenyl-thiophene-carboxamide (2b) | Anticancer | Hep3B cell line | IC50 = 5.46 µM | [2] |
| Phenyl-thiophene-carboxamide (2e) | Anticancer | Hep3B cell line | IC50 = 12.58 µM | [2] |
| Ortho-amino thiophene carboxamide (5) | Anticancer | HepG-2 cell line | IC50 = 0.59 µM (VEGFR-2 inhibition) | [3] |
| Ortho-amino thiophene carboxamide (21) | Anticancer | HepG-2 cell line | IC50 = 1.29 µM (VEGFR-2 inhibition) | [3] |
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, this section provides a generalized methodology for the synthesis and biological evaluation of thiophene-2-carboxamide derivatives, based on published literature.
General Synthesis of 3-Aminothiophene-2-Carboxamides
The synthesis of 3-aminothiophene-2-carboxamides often follows the Gewald reaction. A general workflow is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of Action: 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Amino-5-(tert-Butyl)thiophene-2-carboxamide is a substituted aminothiophene derivative. While direct in-depth studies on the specific mechanism of action of this particular compound are limited, the broader class of 2-aminothiophene-3-carboxamide scaffolds has been identified as a versatile starting point for the development of potent and selective kinase inhibitors.[1] Dysregulation of kinase activity is a known hallmark of numerous diseases, most notably cancer, making these enzymes a prime target for therapeutic intervention.[1] This technical guide aims to provide a comprehensive overview of the likely core mechanism of action of this compound by examining the well-documented activities of its structural analogs. The insights presented herein are intended to guide further research and drug development efforts centered on this promising chemical scaffold.
Inferred Mechanism of Action: Kinase Inhibition
The primary mechanism of action for many aminothiophene carboxamide derivatives is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling pathways that regulate cellular processes such as growth, proliferation, differentiation, and apoptosis.[1] In various cancers, the aberrant activity of protein kinases contributes to uncontrolled cell growth and survival.
Targeting VEGFR-2 in Angiogenesis
A significant body of research points towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key target for aminothiophene carboxamide derivatives.[2][3][4] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. This compound and its analogs likely interfere with the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent signal transduction.
Anticancer Activity and Cellular Effects
The kinase inhibitory action of aminothiophene carboxamides translates into significant anticancer activity. Studies on various derivatives have demonstrated cytotoxicity against a range of cancer cell lines.
Induction of Apoptosis and Cell Cycle Arrest
Several ortho-amino thiophene carboxamide derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain derivatives lead to an accumulation of cells in the sub-G1 phase and arrest at the G2/M phase of the cell cycle.[2][3] This is often accompanied by an increase in the expression of p53, a pro-apoptotic protein, and a higher Bax/Bcl-2 ratio, further promoting programmed cell death.[2][3] The activation of caspases, particularly caspase-3 and -7, is a downstream event confirming the induction of apoptosis.[2][3][5]
Tubulin Polymerization Inhibition
In addition to kinase inhibition, some 2-aminothiophene derivatives have been found to inhibit tubulin polymerization.[6] Microtubules, which are composed of tubulin polymers, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. This dual mechanism of action, targeting both signaling kinases and structural components of the cell, makes these compounds particularly potent anticancer agents.
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of various aminothiophene carboxamide derivatives from the literature. This data provides a quantitative basis for the potential efficacy of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 5 | HepG-2 | 0.59 (as VEGFR-2 inhibitor) | [2][4] |
| Derivative 21 | HepG-2 | 1.29 (as VEGFR-2 inhibitor) | [2][4] |
| Compound 2c | Jurkat | 0.012 | [6] |
| Compound 2c | HeLa | 0.130 | [6] |
| Compound 2b | Hep3B | 5.46 | [7] |
| Compound 2d | Hep3B | 8.85 | [7] |
| Compound 2e | Hep3B | 12.58 | [7] |
| Compound Class | Activity | % Inhibition | Reference |
| 3-Amino thiophene-2-carboxamide derivatives (7a-c) | Antioxidant Activity | 46.9 - 62.0 | [8] |
| 3-Amino thiophene-2-carboxamide compounds (7a-c) | Antibacterial Activity | 40.0 - 86.9 | [8] |
| Derivative 5 | β-tubulin polymerization | 73 | [2][4] |
| Derivative 21 | β-tubulin polymerization | 86 | [2][4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of related aminothiophene carboxamide derivatives.
General Procedure for Synthesis of ortho-amino thiophene carboxamides
A common synthetic route to this class of compounds is the Gewald reaction.[1] For more complex derivatives, a multi-step synthesis may be employed. For example, the synthesis of 4-amino-N-(4-methoxyphenyl)-5-substiuted-2-phenylaminothiophene-3-carboxamides can be achieved through a series of reactions starting from ethyl cyanoacetate and involving intermediates like 4-(2-chloro-acetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide.[2] The final products are often purified by crystallization from solvents such as ethanol or DMF.[2]
In Vitro Kinase Assay (VEGFR-2)
The inhibitory activity against VEGFR-2 is typically assessed using an in vitro kinase assay. This can be performed using various formats, such as an ELISA-based assay or a radiometric assay. The general principle involves incubating the recombinant kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified to determine the inhibitory potency of the compound, often expressed as an IC50 value.
Cell Viability Assay (MTS Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTS assay.[7] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The MTS reagent is then added, which is converted by viable cells into a formazan product that can be measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of IC50 values.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the compounds on the cell cycle.[2][3] Treated cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is then measured by flow cytometry, and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assays
The induction of apoptosis can be confirmed by several methods. Annexin V/propidium iodide staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.[6] Western blotting can be used to measure the levels of key apoptosis-related proteins such as p53, Bax, Bcl-2, and cleaved caspases.[2][3]
Conclusion and Future Directions
While direct experimental data for this compound is not yet widely available, the extensive research on the broader class of aminothiophene carboxamide derivatives provides a strong foundation for predicting its mechanism of action. The evidence strongly suggests that this compound is likely to function as a kinase inhibitor, with potential activity against VEGFR-2 and other cancer-related kinases. Furthermore, it may induce apoptosis and cell cycle arrest in cancer cells, and potentially inhibit tubulin polymerization.
Future research should focus on validating these inferred mechanisms of action for this compound. This would involve in vitro kinase profiling, cytotoxicity screening against a panel of cancer cell lines, and detailed cellular mechanism studies to investigate its effects on apoptosis, the cell cycle, and tubulin dynamics. Such studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a potential anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the characterization of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide. Thiophene carboxamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2][3] This document outlines the physicochemical properties of the title compound and details a putative in silico investigation into its potential as a kinase inhibitor, a common target for such scaffolds.[2] Methodologies for molecular docking and molecular dynamics simulations are presented, along with data presentation formats and visualizations to guide researchers in similar computational drug discovery efforts.
Introduction to this compound
This compound is a substituted thiophene derivative. The thiophene ring is a privileged scaffold in drug discovery, known for its ability to engage in various biological interactions.[2] The presence of the amino and carboxamide groups suggests potential for hydrogen bonding interactions with biological targets, a key feature for drug-receptor binding. The tert-butyl group contributes to the molecule's lipophilicity, which can influence its pharmacokinetic profile. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural similarity to other biologically active thiophene carboxamides makes it a compelling candidate for in silico evaluation.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its initial assessment as a potential drug candidate and for parameterizing in silico models.
| Property | Value | Source |
| Molecular Formula | C9H14N2OS | Finetech Industry Limited[4] |
| Molecular Weight | 198.29 g/mol | Finetech Industry Limited[4] |
| CAS Number | 175137-04-9 | ChemicalBook[5] |
| InChI Key | MKHZJBZWKNDDCN-UHFFFAOYSA-N | Finetech Industry Limited[4] |
| Computed Molecular Weight | 213.30 g/mol | PubChem (for the related methyl ester)[6] |
Note: Some properties may be for closely related structures due to limited data on the exact compound.
Hypothetical In Silico Modeling Workflow
Given the prevalence of thiophene carboxamides as kinase inhibitors, a hypothetical workflow to investigate the potential of this compound as an inhibitor of a putative protein kinase is outlined below.[2]
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound | 175137-04-9 [chemicalbook.com]
- 6. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-5-(tert-butyl)thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-(tert-butyl)thiophene-2-carboxamide is a polysubstituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this compound, based on the available literature for structurally analogous compounds. Due to a lack of specific research on this particular molecule, this guide leverages data from similar 3-aminothiophene-2-carboxamide derivatives to present a predictive but thorough resource for researchers.
Chemical Properties
Key chemical identifiers and properties for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 175137-04-9 | [1] |
| Molecular Formula | C₉H₁₄N₂OS | [1] |
| Molecular Weight | 198.29 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI Key | MKHZJBZWKNDDCN-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(S1)C(=O)N)N |
Synthesis
The synthesis of this compound can be achieved through the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes. This one-pot, multi-component reaction involves the condensation of an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
For the synthesis of the title compound, the likely starting materials are pivalaldehyde (2,2-dimethylpropanal), cyanoacetamide, and elemental sulfur.
Caption: Proposed synthetic pathway for this compound via the Gewald Reaction.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of 3-aminothiophene-2-carboxamide derivatives based on the Gewald reaction, which can be adapted for this compound.
Materials:
-
Pivalaldehyde
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or other suitable base like triethylamine)
-
Ethanol (or other suitable solvent like methanol or DMF)
Procedure:
-
A mixture of pivalaldehyde (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in ethanol.
-
A catalytic amount of morpholine is added to the mixture.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent.
Potential Biological Activities and Applications
Antibacterial Activity
Studies on various 3-aminothiophene-2-carboxamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The presence of the amino group at the 3-position and the carboxamide at the 2-position are often crucial for this activity.
Antioxidant Activity
Several 3-aminothiophene-2-carboxamide derivatives have been reported to possess notable antioxidant properties.[2] The mechanism of action is often attributed to their ability to scavenge free radicals.
Anticancer and Kinase Inhibition Potential
The thiophene carboxamide scaffold is present in a number of compounds investigated as anticancer agents and kinase inhibitors.[3][4] For instance, related benzothiophene derivatives have been identified as inhibitors of kinases such as branched-chain α-ketoacid dehydrogenase kinase (BCKDK). Given that kinase dysregulation is a hallmark of many cancers, this compound could be a candidate for screening as a kinase inhibitor.
Caption: Potential therapeutic applications of this compound based on analogous compounds.
Experimental Protocols for Biological Evaluation (Representative)
The following are representative protocols for evaluating the biological activity of this compound, based on methodologies reported for similar compounds.
Antibacterial Susceptibility Testing
Method: Broth microdilution method.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Method: 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Add a methanolic solution of DPPH to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Ascorbic acid can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
In Vitro Cytotoxicity Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Caption: A generalized workflow for the biological evaluation of this compound.
Quantitative Data Summary (Illustrative)
The following table presents illustrative quantitative data based on published results for analogous 3-aminothiophene-2-carboxamide derivatives. Note: This data is not specific to this compound and is for comparative purposes only.
| Compound Class | Biological Activity | Endpoint | Typical Value Range | Reference |
| 3-Aminothiophene-2-carboxamides | Antibacterial (S. aureus) | MIC | 10 - 100 µg/mL | [2] |
| 3-Aminothiophene-2-carboxamides | Antioxidant | % Inhibition (DPPH) | 40 - 70% | [2] |
| Thiophene Carboxamide Derivatives | Anticancer (MCF-7) | IC₅₀ | 5 - 50 µM | [3] |
Conclusion
This compound represents an interesting scaffold for further investigation in drug discovery. Based on the known biological activities of related compounds, it holds potential as an antibacterial, antioxidant, and anticancer agent, possibly through mechanisms involving kinase inhibition. The synthetic route via the Gewald reaction is well-established and adaptable. Future research should focus on the specific synthesis and comprehensive biological evaluation of this compound to elucidate its pharmacological profile and therapeutic potential. The experimental protocols and illustrative data presented in this guide provide a solid foundation for researchers to embark on such studies.
References
- 1. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 3-Amino-5-(tert-butyl)thiophene-2-carboxamide in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The thiophene scaffold has emerged as a privileged structure in the design of novel kinase inhibitors due to its unique electronic and structural properties that facilitate interaction with the ATP-binding pocket of kinases. This document provides detailed application notes and protocols for the screening of 3-Amino-5-(tert-butyl)thiophene-2-carboxamide and related thiophene derivatives as potential kinase inhibitors. While specific inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar thiophene-based compounds to provide a framework for its evaluation.
The thiophene ring is a versatile scaffold found in numerous FDA-approved drugs and clinical candidates. Its derivatives have been shown to inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal Kinases (JNKs), which are key players in cancer progression and angiogenesis.[1][2][3]
Data Presentation: Kinase Inhibitory Activity of Thiophene Derivatives
The following tables summarize the inhibitory activities of various thiophene-based compounds against key kinases. This data provides a comparative reference for the potential efficacy of this compound.
Table 1: Inhibitory Activity of Thiophene Derivatives against Receptor Tyrosine Kinases
| Compound ID/Series | Target Kinase | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 5 | FLT3 | 32.435 ± 5.5 | |
| Thiophene Derivative 4c | VEGFR-2 | 0.075 | [3][4] |
| Thiophene Derivative 3b | VEGFR-2 | 0.126 | [3] |
| Thienopyrimidine Derivative 5 | VEGFR-2 | 0.59 | [5][6] |
| Thienopyrimidine Derivative 21 | VEGFR-2 | 1.29 | [5][6] |
| Thiophene-3-carboxamide selenide 16e | EGFR | 0.094 ± 0.002 |
Table 2: Inhibitory Activity of Thiophene Derivatives against Other Kinases
| Compound ID/Series | Target Kinase | IC50 (µM) | Reference |
| Thiophene Derivative 4c | AKT | 4.60 | [3][4] |
| Thiophene Derivative 3b | AKT | 6.96 | [3] |
| 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (1) | JNK1 | 26.0 | [7] |
| 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (5g) | JNK1 | 5.4 | [7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds like this compound using an ELISA-based assay.[4]
Materials:
-
Kinase of interest (e.g., VEGFR-2, EGFR)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Sorafenib)[4]
-
Kinase reaction buffer
-
96-well microplates
-
Wash buffer
-
Detection antibody (e.g., anti-phosphotyrosine antibody)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated antibody)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the reference inhibitor in the kinase reaction buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.
-
Kinase Reaction: To the wells of a microplate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a stop solution or by washing the plate.
-
Add a specific antibody that recognizes the phosphorylated substrate.
-
Incubate and then wash the plate to remove any unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash the plate.
-
Add the enzyme substrate (e.g., TMB) and incubate until color develops.
-
Stop the color development with a stop solution.
-
Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. The percentage of kinase inhibition is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of thiophene-based compounds on cancer cell lines.[4][8]
Materials:
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS[9]
-
Test compound (this compound)
-
Reference drug (e.g., Doxorubicin)[8]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound or reference drug for 48-72 hours.[4]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways often targeted by thiophene-based kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: VEGFR-2 signaling pathway and potential inhibition by thiophene-based compounds.
Caption: A typical workflow for screening and validating kinase inhibitors.
Conclusion
This compound belongs to a class of compounds with demonstrated potential as kinase inhibitors. The provided protocols and reference data on related thiophene derivatives offer a solid foundation for researchers to screen this compound against a panel of kinases and evaluate its anticancer properties. Further studies, including detailed structure-activity relationship (SAR) analysis and in vivo efficacy models, will be crucial in determining its therapeutic potential. The versatility of the thiophene scaffold continues to make it a valuable starting point for the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. uiowa.flintbox.com [uiowa.flintbox.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Amino-5-substituted-thiophene-2-carboxamides in Anticancer Research
Introduction
Thiophene-based compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of the 3-aminothiophene-2-carboxamide scaffold have emerged as promising candidates in the development of novel anticancer agents.[1][2][3] These compounds have been shown to target various key pathways involved in cancer progression, including cell cycle regulation and signal transduction. While direct anticancer research on 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide is not extensively documented in publicly available literature, the broader class of 3-aminothiophene-2-carboxamide derivatives has demonstrated significant potential, suggesting that this specific compound warrants further investigation.
This document provides an overview of the potential applications of 3-amino-5-substituted-thiophene-2-carboxamides in anticancer research, including potential mechanisms of action and detailed protocols for their evaluation. The information presented is based on studies of structurally related thiophene derivatives and is intended to serve as a guide for researchers exploring the therapeutic potential of this class of compounds.
Potential Mechanisms of Action and Signaling Pathways
Research on various 3-aminothiophene-2-carboxamide derivatives suggests several potential mechanisms by which these compounds may exert their anticancer effects. These include the inhibition of key enzymes and proteins involved in tumor growth and survival.
1. Inhibition of Receptor Tyrosine Kinases (RTKs):
Several thiophene carboxamide derivatives have been identified as inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to a reduction in tumor growth.[1]
2. Disruption of Microtubule Dynamics:
Another important anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization.[2][3] Microtubules are essential components of the cytoskeleton and play a critical role in cell division (mitosis). Compounds that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[1][2]
3. Modulation of Stress-Activated Protein Kinase Pathways:
Some thiophene derivatives have been shown to inhibit c-Jun N-terminal kinases (JNKs), which are involved in cellular responses to stress, inflammation, and apoptosis.[5] The role of JNKs in cancer is complex, but their inhibition can, in some contexts, sensitize cancer cells to apoptosis.
Below is a diagram illustrating a potential signaling pathway that could be targeted by 3-amino-5-substituted-thiophene-2-carboxamide derivatives, based on the known activities of related compounds.
Caption: Potential signaling pathways targeted by 3-aminothiophene-2-carboxamide derivatives.
Quantitative Data from Structurally Related Compounds
While specific data for this compound is unavailable, the following table summarizes the in vitro anticancer activity of various other 3-aminothiophene-2-carboxamide derivatives against a panel of human cancer cell lines. This data provides a benchmark for the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | HepG-2 (Liver) | 1.92 | [1][4] |
| HCT-116 (Colon) | 3.45 | [1][4] | |
| Compound 21 | HepG-2 (Liver) | 2.71 | [1][4] |
| HCT-116 (Colon) | 5.23 | [1][4] | |
| Compound 2c | Jurkat (T-cell leukemia) | 0.012 | [2] |
| MT4 (T-cell leukemia) | 0.086 | [2] | |
| CEM (T-cell leukemia) | 0.035 | [2] | |
| HeLa (Cervical) | 0.130 | [2] | |
| Compound 7i | MDA-MB-231 (Breast) | <0.1 | [6] |
| HCT116 (Colon) | <0.1 | [6] | |
| Compound 8h | MDA-MB-231 (Breast) | <0.1 | [6] |
| HCT116 (Colon) | <0.1 | [6] | |
| Compound 2b | Hep3B (Liver) | 5.46 | [7] |
| Compound 2e | Hep3B (Liver) | 12.58 | [7] |
Note: The compound IDs are as designated in the cited literature and do not correspond to a standardized nomenclature.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of 3-amino-5-substituted-thiophene-2-carboxamides.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis induced by the test compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Below is a diagram illustrating a general experimental workflow for evaluating the anticancer activity of a novel thiophene derivative.
Caption: General workflow for anticancer evaluation of thiophene derivatives.
Conclusion
References
- 1. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
These application notes provide detailed protocols for the use of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide in high-throughput screening (HTS) campaigns aimed at the discovery of novel kinase inhibitors and antiproliferative agents.
Introduction to this compound
This compound is a synthetic organic compound featuring a thiophene carboxamide scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities[1][2][3]. The aromatic and planar nature of the thiophene ring facilitates binding to biological receptors, and the carboxamide group can participate in crucial hydrogen bonding interactions with target proteins[3]. The tert-butyl group provides steric bulk, which can influence selectivity and metabolic stability. Given the established role of thiophene carboxamides as modulators of key cellular signaling pathways, this compound is a promising candidate for inclusion in HTS libraries for drug discovery.
Application Note 1: Biochemical High-Throughput Screening for Kinase Inhibition
Principle of the Application
Protein kinases are a major class of drug targets, playing a critical role in cellular signal transduction.[4][5] Aberrant kinase activity is implicated in numerous diseases, particularly cancer. The thiophene carboxamide scaffold has been identified in several kinase inhibitors.[2] This protocol describes a biochemical assay to screen for the inhibitory activity of this compound against a putative kinase target, Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer. The assay is based on the quantification of ATP depletion following the kinase reaction, using a luminescence-based detection method.[6]
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for automated HTS.[7]
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
EGFR Enzyme: Recombinant human EGFR (catalytic domain) diluted in kinase buffer to a final concentration of 2 ng/µL.
-
Substrate/ATP Solution: Poly(Glu, Tyr) 4:1 peptide substrate at 0.2 mg/mL and ATP at 10 µM, prepared in kinase buffer.
-
Test Compound: this compound dissolved in 100% DMSO to create a 10 mM stock solution. A serial dilution series is then prepared in DMSO.
-
Positive Control: A known EGFR inhibitor (e.g., Gefitinib) at a concentration that gives >90% inhibition.
-
Negative Control: DMSO vehicle.
-
Detection Reagent: A commercially available luminescence-based kinase assay kit that measures ATP levels (e.g., Kinase-Glo®).[6]
2. Assay Procedure:
-
Add 50 nL of the test compound, positive control, or negative control to the appropriate wells of a 384-well plate.
-
Dispense 5 µL of the EGFR enzyme solution into each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution to each well.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the kinase reaction and detect the remaining ATP by adding 10 µL of the luminescence detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assess the quality of the assay by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
Data Presentation: Kinase Inhibition Assay
| Parameter | Value | Description |
| Test Compound | This compound | The molecule being evaluated. |
| Target Kinase | EGFR | Epidermal Growth Factor Receptor. |
| IC₅₀ | Illustrative Value: 1.2 µM | The concentration of the compound that inhibits 50% of the kinase activity. |
| Z'-Factor | Illustrative Value: 0.85 | A statistical measure of the quality of the HTS assay. |
| Signal-to-Background | Illustrative Value: 15 | The ratio of the signal from the negative control to the positive control. |
Visualization: EGFR Signaling Pathway
Caption: Putative inhibition of the EGFR signaling pathway.
Application Note 2: Cell-Based High-Throughput Screening for Antiproliferative Activity
Principle of the Application
Cell-based assays are essential in drug discovery for assessing a compound's effect in a more physiologically relevant context.[8][9] Given that many kinase inhibitors exhibit anticancer properties, a cell-based antiproliferative assay is a logical next step to evaluate the cellular activity of this compound.[10][11] This protocol describes a method to screen the compound for its ability to inhibit the proliferation of a human cancer cell line (e.g., A549, a non-small cell lung cancer line known to be sensitive to EGFR inhibitors). Cell viability is measured by quantifying the intracellular ATP concentration, which correlates with the number of metabolically active cells.[12]
Experimental Protocol: Cell Viability Assay
This protocol is designed for a 384-well plate format and is amenable to HTS.[8]
1. Reagent and Cell Preparation:
-
Cell Line: A549 human non-small cell lung cancer cell line.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine) at a concentration that induces >90% cell death.
-
Negative Control: DMSO vehicle.
-
Detection Reagent: A commercially available luminescence-based cell viability assay kit that measures ATP (e.g., CellTiter-Glo®).
2. Assay Procedure:
-
Trypsinize and count A549 cells. Resuspend the cells in culture medium to a density of 2 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well clear-bottom, white-walled plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Add 50 nL of the test compound, positive control, or negative control to the appropriate wells.
-
Incubate the plate for an additional 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 25 µL of the cell viability detection reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of viability for each concentration of the test compound using the following formula: % Viability = 100 * (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Antiproliferative Assay
| Parameter | Value | Description |
| Test Compound | This compound | The molecule being evaluated. |
| Cell Line | A549 (Non-Small Cell Lung Cancer) | The biological system for the assay. |
| GI₅₀ | Illustrative Value: 3.5 µM | The concentration of the compound that inhibits 50% of cell growth. |
| Assay Window | Illustrative Value: 20 | The ratio of the signal from the negative control to the positive control. |
| Timepoint | 72 hours | The duration of compound treatment. |
Visualization: High-Throughput Screening Workflow
Caption: Workflow for a cell-based HTS campaign.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. promega.co.uk [promega.co.uk]
- 7. sbpdiscovery.org [sbpdiscovery.org]
- 8. marinbio.com [marinbio.com]
- 9. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide solution, intended for use in various research and drug development applications. The compound and its derivatives have been noted for their potential as anticancer and antibacterial agents.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₄N₂OS |
| Molecular Weight | 198.29 g/mol [1] |
| CAS Number | 175137-04-9 |
Experimental Protocols
General Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[3] After handling, wash hands and any exposed skin thoroughly.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Protocol for Solution Preparation
The solubility of this compound in various solvents is not extensively documented. However, for many thiophene carboxamide derivatives used in biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For biological assays, it is common to prepare a high-concentration stock solution in DMSO.
-
Dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary, but observe for any signs of degradation.
-
Sterilization (Optional): If the solution is intended for cell culture experiments, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Note: For aqueous-based assays, further dilution of the DMSO stock solution in the appropriate aqueous buffer or cell culture medium is necessary. Ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Experimental Workflow
Caption: Workflow for preparing and using the compound solution.
Signaling Pathway Context
While the specific signaling pathways modulated by this compound are not detailed in the provided search results, related thiophene carboxamide derivatives have been investigated as inhibitors of various kinases. The diagram below illustrates a generic kinase signaling pathway that could be a potential target for such compounds.
References
- 1. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 3-Amino-5-(tert-butyl)thiophene-2-carboxamide Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene carboxamide derivatives represent a promising class of heterocyclic compounds with diverse pharmacological activities, attracting significant attention in the field of drug discovery.[1][2] The core thiophene scaffold is a key feature in numerous biologically active molecules, and its derivatives have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Specifically, derivatives of thiophene-2-carboxamide have been explored for their potential as anticancer agents, with proposed mechanisms including the induction of apoptosis, inhibition of crucial signaling pathways, and cell cycle arrest.[4]
This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic effects of 3-Amino-5-(tert-butyl)thiophene-2-carboxamide, a specific derivative of this class. The provided methodologies are based on established techniques for assessing the in vitro efficacy of novel chemical entities.
Data Presentation
Quantitative data from cell-based assays are crucial for determining the potency and efficacy of a test compound. The following table provides a structured format for summarizing key quantitative metrics derived from dose-response experiments.
| Cell Line | Assay Type | Metric | Value (µM) | Replicates (n) | Standard Deviation |
| e.g., MCF-7 | MTT | IC50 | |||
| e.g., HepG2 | MTT | IC50 | |||
| e.g., A375 | MTT | IC50 | |||
| e.g., MCF-7 | Caspase 3/7 | EC50 |
IC50: The concentration of a drug that gives half-maximal inhibitory response. EC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HepG2, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Potential Signaling Pathway and Experimental Workflow
The thiophene carboxamide scaffold has been associated with the modulation of various signaling pathways involved in cancer progression. While the specific mechanism for this compound is yet to be fully elucidated, a plausible target could be a receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of an RTK signaling pathway by the test compound.
Caption: Workflow for the MTT-based cell viability assay.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: NMR Spectroscopy of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide (CAS: 175137-04-9). This document includes predicted NMR data, comprehensive experimental protocols, and a visual workflow for the analytical process. Thiophene derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural characterization is crucial for drug discovery and development.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H₄ | 6.5 - 6.8 | s | Thiophene ring proton |
| NH₂ (amino) | 5.0 - 6.0 | br s | Protons on the amino group at C3 |
| NH₂ (carboxamide) | 7.0 - 8.0 | br s | Protons on the carboxamide group |
| C(CH₃)₃ | 1.3 - 1.5 | s | Protons of the tert-butyl group |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | 165 - 170 | Carboxamide carbonyl carbon |
| C₅ | 155 - 160 | Thiophene ring carbon attached to the tert-butyl group |
| C₃ | 145 - 150 | Thiophene ring carbon attached to the amino group |
| C₂ | 110 - 115 | Thiophene ring carbon attached to the carboxamide group |
| C₄ | 115 - 120 | Thiophene ring carbon |
| C(CH₃)₃ | 30 - 35 | Quaternary carbon of the tert-butyl group |
| C(CH₃)₃ | 30 - 35 | Methyl carbons of the tert-butyl group |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality NMR spectra of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for this compound due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH₂). Deuterated chloroform (CDCl₃) can also be used.
-
Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
¹H NMR Spectroscopy Acquisition
-
Instrument Setup:
-
Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative results.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
¹³C NMR Spectroscopy Acquisition
-
Instrument Setup:
-
Use the same shim values as for the ¹H NMR spectrum.
-
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.
-
Spectral Width: 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Visualized Workflow
The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide in a biological matrix (human plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a predicted fragmentation pathway for the analyte is presented. This guide is intended for researchers, scientists, and drug development professionals working on the bioanalysis of small molecule therapeutics.
Introduction
This compound is a substituted thiophene derivative with potential applications in pharmaceutical development. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This application note describes a robust method for the analysis of this compound, providing a foundation for method development and validation.
Predicted Mass Spectrometry Data
Based on the chemical structure of this compound (Molecular Formula: C₉H₁₄N₂OS, Molecular Weight: 198.29 g/mol ), a proposed fragmentation pattern and corresponding mass-to-charge ratios (m/z) for tandem mass spectrometry are outlined below. Electrospray ionization (ESI) in positive mode is selected due to the presence of the basic amino group, which is readily protonated.
Table 1: Predicted MS/MS Transitions for this compound
| Parameter | Value | Description |
| Precursor Ion (Q1) [M+H]⁺ | m/z 199.09 | The protonated molecular ion of the analyte. |
| Product Ion 1 (Q3) | m/z 182.06 | Loss of the amino group (NH₃) from the precursor ion. |
| Product Ion 2 (Q3) | m/z 142.05 | Loss of the tert-butyl group (C₄H₉) from the precursor ion. |
| Product Ion 3 (Q3) | m/z 125.02 | Further fragmentation involving the loss of the carboxamide group. |
Note: These m/z values are calculated based on the monoisotopic mass and may vary slightly in experimental data.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the rapid cleanup of plasma samples for analysis.
-
Thaw Samples: Allow plasma samples (and calibration standards/quality controls) to thaw completely at room temperature.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte in 50% methanol) to each tube.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 250 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.
-
Inject: Inject 5-10 µL of the final solution into the LC-MS/MS system.
Liquid Chromatography (LC) Method
A reverse-phase chromatographic method is proposed for the separation of the analyte from endogenous matrix components.
| Parameter | Condition |
| LC System: | Agilent 1200 Series or equivalent |
| Column: | Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40°C |
| Injection Volume: | 5 µL |
| Gradient: | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Expected Retention Time: | ~3.5 minutes |
Mass Spectrometry (MS) Method
The analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting |
| MS System: | SCIEX 4000 QTRAP or equivalent |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1: | 50 psi |
| Ion Source Gas 2: | 50 psi |
| Curtain Gas: | 25 psi |
| IonSpray Voltage: | 5500 V |
| Temperature: | 500°C |
| Declustering Potential (DP): | 60 V |
| Entrance Potential (EP): | 10 V |
| Collision Gas: | Nitrogen, Medium |
| MRM Transitions: | Analyte |
| This compound (Quantifier) | |
| This compound (Qualifier) |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of the target analyte.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Conclusion
The methods described in this document provide a comprehensive framework for the mass spectrometric analysis of this compound. The protein precipitation protocol offers a simple and rapid approach for sample preparation, while the LC-MS/MS method provides the necessary selectivity and sensitivity for quantification in a complex biological matrix. These protocols can be used as a starting point for method validation in accordance with regulatory guidelines.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described protocol provides a reliable methodology for isolating the target compound from crude reaction mixtures, ensuring high purity for subsequent analytical studies and biological assays.
Introduction
Thiophene carboxamide derivatives are a significant class of heterocyclic compounds that are widely explored in pharmaceutical research due to their diverse biological activities. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. High-performance liquid chromatography is a powerful technique for the purification of such small molecules. This document provides a comprehensive protocol for the purification of this compound using RP-HPLC.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 175137-04-9 |
| Molecular Formula | C₉H₁₄N₂OS |
| Molecular Weight | 198.29 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water |
Experimental Protocols
Sample Preparation
The synthesis of this compound can be achieved via the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst. Potential impurities in the crude product may include unreacted starting materials, intermediates, and side-products from polymerization or alternative reaction pathways.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the initial mobile phase to a concentration suitable for HPLC injection (typically 1-5 mg/mL).
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector is suitable for this purification.
Table of HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
Purification and Fraction Collection
-
Equilibrate the HPLC column with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak, which represents the purified this compound. The expected retention time will be dependent on the exact system and conditions but can be determined by analyzing a small analytical injection first.
-
Combine the collected fractions containing the pure compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified solid product.
-
Analyze the purity of the final product by re-injecting a small aliquot onto the HPLC system under the same analytical conditions.
Data Presentation
Hypothetical Chromatographic Data:
The following table summarizes the expected retention times for the target compound and potential impurities based on their likely polarities.
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| Cyanoacetamide | ~2-3 | Highly polar, will elute early in the reverse-phase gradient. |
| This compound | ~12-15 | Target compound with intermediate polarity. |
| Unreacted Ketone (e.g., Pinacolone) | ~16-18 | More non-polar than the target compound due to the lack of amino and amide groups. |
| Sulfur | >20 | Highly non-polar, will have a long retention time. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC Purification.
Conclusion
The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. This application note serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the acquisition of high-purity compounds essential for reliable downstream applications. The provided workflow and tabulated data offer a clear and concise guide for the implementation of this purification strategy.
Lack of Publicly Available Research Hinders Application Note Development for 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide as a Chemical Probe
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information detailing the use of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide as a specific chemical probe. While the broader class of thiophene carboxamides has been investigated for various therapeutic applications, including as anticancer and antibacterial agents, the specific compound of interest has not been characterized as a tool for biological research.
Chemical probes are essential tools in chemical biology and drug discovery, used to study the function of proteins and biological pathways. The development and validation of a chemical probe is a rigorous process that involves identifying a specific biological target, demonstrating potent and selective engagement with that target in biochemical and cell-based assays, and elucidating its mechanism of action.
Currently, the available information on this compound is limited to its basic chemical properties and its commercial availability as a synthetic building block. There are no published studies that describe its biological target, its application in specific assays, or its effects on cellular signaling pathways.
The synthesis of various substituted 3-aminothiophene-2-carboxamide derivatives has been reported in the context of developing novel therapeutic agents. For instance, various analogs have been synthesized and evaluated for their potential as inhibitors of enzymes like EGFR kinase or for their activity against Mycobacterium tuberculosis. However, these studies focus on structure-activity relationships for therapeutic endpoints rather than the development of a specific chemical probe for research purposes.
Without data on its biological activity, target engagement, and cellular effects, it is not possible to generate the detailed Application Notes and Protocols requested. The creation of such documents would require extensive, unpublished research to:
-
Identify and validate the biological target(s) of the compound.
-
Develop and optimize biochemical and cell-based assays to measure its activity and selectivity.
-
Characterize its mechanism of action and its impact on relevant signaling pathways.
-
Establish appropriate protocols for its use as a probe in various experimental settings.
Therefore, until such research is conducted and published, the utility of this compound as a chemical probe remains undefined. Researchers interested in using this compound would need to undertake a significant research program to establish its credentials as a validated chemical probe.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Gewald three-component reaction. This one-pot synthesis involves the reaction of pinacolone (3,3-dimethyl-2-butanone), 2-cyanoacetamide, and elemental sulfur in the presence of a basic catalyst.
Q2: What are the most critical parameters affecting the yield of the reaction?
A2: The key parameters that significantly influence the yield are the choice of base, the reaction solvent, the reaction temperature, and the purity of the starting materials. Proper optimization of these factors is crucial for achieving high yields.
Q3: What are the common side products observed in this synthesis?
A3: Common side products include the unreacted starting materials, the intermediate α,β-unsaturated nitrile (from the Knoevenagel-Cope condensation of pinacolone and 2-cyanoacetamide), and potential dimers of this intermediate. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If recrystallization is insufficient to achieve the desired purity, column chromatography on silica gel is a recommended alternative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
-
Answer:
-
Inefficient Initial Condensation: The first step of the Gewald reaction is a Knoevenagel-Cope condensation. If this step is not efficient, the overall yield will be low.
-
Solution: Ensure your base is active and used in the correct stoichiometric amount. You can test the efficacy of the initial condensation by running a small-scale reaction with only pinacolone and 2-cyanoacetamide with the base and monitoring the formation of the α,β-unsaturated nitrile intermediate by TLC.
-
-
Poor Sulfur Reactivity: Elemental sulfur needs to react with the intermediate, and its reactivity can be influenced by solubility and temperature.
-
Solution: Use a solvent that can solubilize sulfur to some extent, such as ethanol, methanol, or dimethylformamide (DMF). Gently heating the reaction mixture to 40-60 °C can also improve the reactivity of sulfur.[1] However, avoid excessive heat as it can promote side reactions.
-
-
Incorrect Stoichiometry or Impure Reagents: Inaccurate measurement of starting materials or the presence of impurities can significantly hinder the reaction.
-
Solution: Use pure and dry starting materials. Ensure accurate weighing and molar ratio calculations of pinacolone, 2-cyanoacetamide, and sulfur.
-
-
Issue 2: Formation of a Significant Amount of Side Products
-
Question: My final product is contaminated with a significant amount of side products. How can I minimize their formation?
-
Answer:
-
Suboptimal Temperature: The reaction temperature is a critical factor. A temperature that is too high can lead to the formation of byproducts.
-
Solution: Screen a range of temperatures, starting from room temperature up to 60 °C, to find the optimal condition for your specific setup.
-
-
Inappropriate Base: The choice of base can influence the reaction pathway and the formation of side products.
-
Solution: While morpholine is commonly used, you can screen other bases like triethylamine or piperidine to see if they provide a cleaner reaction profile.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting materials have been consumed can sometimes lead to product degradation or the formation of other impurities.
-
Solution: Monitor the reaction progress using TLC and work up the reaction as soon as the starting materials are consumed and a significant amount of product is formed.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the best strategies?
-
Answer:
-
Ineffective Recrystallization: The crude product may be oily or may not crystallize easily from the chosen solvent.
-
Solution: Try different recrystallization solvents or solvent mixtures (e.g., ethanol/water, isopropanol, or ethyl acetate/hexane). If the product oils out, try cooling the solution more slowly or scratching the inside of the flask to induce crystallization.
-
-
Co-eluting Impurities in Column Chromatography: Some impurities may have similar polarity to the product, making separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems (eluents) for column chromatography. A gradient elution might be necessary to achieve good separation. Using a different stationary phase, such as alumina, could also be an option.
-
-
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of different parameters on the reaction yield based on general principles of the Gewald synthesis.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Base | Morpholine | Good to Excellent | Commonly used and generally effective. |
| Triethylamine | Moderate to Good | Can be a good alternative; optimization may be needed. | |
| Piperidine | Moderate to Good | Another effective base, though optimization is key. | |
| Solvent | Ethanol | Good to Excellent | Good solvent for reactants and facilitates product precipitation. |
| Methanol | Good | Similar to ethanol, can be a suitable alternative. | |
| DMF | Moderate to Good | Higher boiling point allows for higher reaction temperatures if needed, but can make workup more difficult. | |
| Temperature | Room Temperature | Low to Moderate | Reaction may be slow, leading to lower yields in a given time. |
| 40-50 °C | Good to Excellent | Generally considered the optimal range for many Gewald reactions. | |
| > 60 °C | Moderate to Low | Increased risk of side product formation and decomposition. | |
| Reaction Time | 2-6 hours | Good | Typically sufficient for the reaction to proceed to completion at optimal temperatures. |
| > 12 hours | Variable | May lead to increased side products or degradation. |
Experimental Protocols
Synthesis of this compound via Gewald Reaction
This protocol describes a general procedure for the synthesis of the target compound. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
2-Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (1.0 eq), 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent Addition: Add ethanol to the flask to create a stirrable slurry. A typical concentration is around 0.5 M with respect to the limiting reagent.
-
Base Addition: Slowly add morpholine (0.1-0.2 eq) to the reaction mixture while stirring. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 45-50 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In many cases, the product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture. If further purification is needed, column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) can be performed.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Mechanism
References
3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its chemical structure, this compound is a moderately polar organic molecule with poor aqueous solubility. For initial stock solutions, we recommend using a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). What can I do?
A2: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous medium.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help keep the compound in solution. However, be mindful that DMSO can have its own biological effects at concentrations typically above 0.5-1%.
-
Use a Surfactant or Excipient: Incorporating a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 in the final aqueous medium can help maintain solubility.
-
pH Adjustment: The solubility of compounds with amine groups can sometimes be improved by lowering the pH of the buffer. Test the stability and activity of your compound at different pH values before proceeding.
Q3: Can I use heating or sonication to dissolve the compound?
A3: Yes, gentle heating (e.g., 37°C) and sonication in a water bath are standard techniques that can help dissolve the compound in the initial solvent. However, always check the compound's stability under these conditions. Avoid aggressive heating, as it can lead to degradation.
Q4: Is this compound stable in solution?
A4: Stability can vary depending on the solvent, storage temperature, and exposure to light. We recommend preparing fresh solutions for each experiment. If you must store solutions, aliquot your high-concentration stock in DMSO and store it at -20°C or -80°C, protected from light. Perform a stability test if long-term storage is necessary.
Data Presentation
Table 1: Exemplar Solubility Data
The following table provides typical solubility values for this compound in common laboratory solvents. Note: These are representative values and should be confirmed experimentally.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 40 | > 200 | Recommended for stock solutions. |
| N,N-Dimethylformamide (DMF) | ~ 30 | ~ 150 | Alternative for stock solutions. |
| Ethanol (100%) | ~ 5 | ~ 25 | Limited solubility. |
| Methanol | ~ 3 | ~ 15 | Limited solubility. |
| Water | < 0.01 | < 0.05 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 | < 0.05 | Insoluble in aqueous buffers. |
Molecular Weight of this compound: 198.29 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a 10 mM stock solution, a common starting point for many in vitro experiments.
Materials:
-
This compound (MW: 198.29 g/mol )
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and appropriate sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out 1.98 mg of this compound and place it into a clean, sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound. This will yield a final concentration of 10 mM.
-
Promote Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Inspect for Particulates: Visually inspect the solution against a light source. If you see any undissolved particles, proceed to the next step.
-
Sonication/Heating (Optional): Place the vial in a water bath sonicator for 5-10 minutes. Alternatively, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Final Check: Once fully dissolved, the solution should be clear.
-
Storage: For short-term use, store at 4°C. For long-term storage, create small-volume aliquots to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for a Cell-Based Assay
This protocol details the preparation of working solutions from a 10 mM DMSO stock for a typical cell-based assay.
Procedure:
-
Prepare Intermediate Dilution: Create an intermediate dilution of your 10 mM stock solution in cell culture medium. For example, to make a 100 µM working solution with a final DMSO concentration of 1%, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium.
-
Mix Immediately: Vortex the intermediate dilution immediately and vigorously to prevent precipitation.
-
Perform Serial Dilutions: Use the 100 µM solution to perform further serial dilutions in cell culture medium containing 1% DMSO to achieve your desired final concentrations for the assay. This ensures the DMSO concentration remains constant across all conditions.
-
Control Group: Remember to prepare a "vehicle control" containing the same final concentration of DMSO (e.g., 1%) in cell culture medium without the compound to account for any solvent effects.
Visualized Workflows
Solubility Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting compound precipitation.
Experimental Workflow: Compound Preparation for Cell Assay
Caption: A standard workflow for preparing a test compound for a cell-based assay.
References
Technical Support Center: Stability of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide in DMSO
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide in DMSO?
While specific long-term stability data for this compound in DMSO is not published, general best practices for storing compounds in DMSO should be followed to minimize potential degradation.[1][2] It is recommended to store solutions at low temperatures, such as -20°C or -80°C, for long-term storage.[2] For short-term storage, refrigeration at 4°C may be acceptable, but the stability should be verified. To prevent the absorption of water, which can affect compound stability, use anhydrous DMSO and store solutions in tightly sealed containers, possibly under an inert atmosphere like nitrogen or argon.[1][3][4]
Q2: What are the potential signs of instability or degradation of my compound in DMSO?
Visual indicators of instability can include color changes in the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods to assess the purity and concentration of the compound over time. A decrease in the concentration of the parent compound and the appearance of new peaks in a chromatogram are clear indicators of degradation.
Q3: How does the presence of water in DMSO affect the stability of this compound?
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can facilitate hydrolytic degradation of susceptible functional groups, such as the amide in the target compound. Studies have shown that water in DMSO can be a more significant factor in compound degradation than oxygen.[3][4] Therefore, using high-purity, anhydrous DMSO and minimizing the exposure of the stock solution to ambient air is critical.
Q4: How often should I check the stability of my compound in DMSO?
The frequency of stability testing depends on the storage conditions and the intended use of the solution. For a new compound or a new batch, it is advisable to perform an initial stability study. This could involve analyzing the sample at time zero, and then at subsequent time points (e.g., 1 week, 1 month, 3 months) under the chosen storage conditions. For long-term storage, annual checks are a reasonable starting point. If the solution is subjected to frequent freeze-thaw cycles, more frequent checks may be necessary.
Q5: Are there any known degradation pathways for aminothiophenes in DMSO?
Specific degradation pathways for this compound in DMSO under storage conditions are not well-documented. However, potential degradation mechanisms for aminothiophenes could involve oxidation of the sulfur atom or the amino group, or hydrolysis of the carboxamide group, especially in the presence of water and light. It is also possible for the thiophene ring itself to undergo cleavage under harsh conditions, although this is less likely under standard storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the DMSO stock solution upon storage, especially after freeze-thaw cycles. | The compound may have limited solubility in DMSO at lower temperatures. Freeze-thaw cycles can promote crystallization.[5] | Warm the solution to room temperature and vortex thoroughly to attempt redissolution. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. To avoid freeze-thaw issues, consider aliquoting the stock solution into single-use vials. |
| The biological activity of the compound decreases over time. | The compound may be degrading in the DMSO solution. | Perform an analytical assessment of the stock solution's purity and concentration using a stability-indicating method like HPLC-UV or LC-MS. If degradation is confirmed, prepare a fresh stock solution and re-evaluate storage conditions (e.g., lower temperature, protection from light, use of anhydrous DMSO). |
| New, unexpected peaks appear in the HPLC or LC-MS analysis of the sample. | These new peaks likely represent degradation products. | Use LC-MS to obtain the mass-to-charge ratio of the new peaks to help identify the potential degradation products. This information can provide insights into the degradation pathway and help in optimizing storage conditions to prevent it. |
| The color of the DMSO stock solution changes over time. | This can be a sign of chemical degradation or oxidation. | Immediately analyze the solution for purity and concentration. Compare the analytical data with a freshly prepared standard. If degradation is confirmed, discard the old stock and prepare a new one, ensuring proper storage practices are followed. |
Experimental Protocols
To quantitatively assess the stability of this compound in DMSO, a stability-indicating analytical method should be used. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[6][7]
Protocol: HPLC Method for Stability Assessment
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound solid and dissolve it in a known volume of DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Further dilute this stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a working concentration suitable for HPLC analysis (e.g., 100 µM).
-
-
Preparation of Stability Samples:
-
Prepare a separate stock solution of the compound in anhydrous DMSO at the desired concentration for the stability study.
-
Aliquot this solution into several vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and at different time points.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used. The gradient should be optimized to achieve good separation between the parent compound and any potential degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound. The λmax can be determined using a UV-Vis spectrophotometer or a diode-array detector (DAD) in the HPLC.
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
At each time point, inject the standard solution and the stability samples.
-
The stability of the compound is determined by comparing the peak area of the parent compound in the stability sample to the peak area of the parent compound in the standard solution at time zero.
-
The appearance of any new peaks should be noted, and their peak areas can be used to estimate the percentage of degradation products.
-
Visualizations
References
- 1. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 2. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ziath.com [ziath.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the target molecule, is the Gewald three-component reaction.[1] This one-pot synthesis involves the condensation of an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of this compound, the typical starting materials are pivalaldehyde (2,2-dimethylpropanal), cyanoacetamide, and elemental sulfur.
Q2: What are the likely impurities I might encounter in my final product?
During the synthesis of this compound via the Gewald reaction, several impurities can arise. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual pivalaldehyde, cyanoacetamide, and elemental sulfur may be present if the reaction does not proceed to completion.
-
Intermediate Products: The Knoevenagel condensation product of pivalaldehyde and cyanoacetamide, (E)-2-cyano-4,4-dimethyl-2-pentenamide, is a stable intermediate that may persist in the final product.
-
Side-Reaction Byproducts: Dimerization of the Knoevenagel intermediate is a known side reaction in Gewald syntheses. Other unforeseen byproducts may also form depending on the specific reaction conditions.
-
Solvent and Catalyst Residues: The basic catalyst (e.g., morpholine, triethylamine) and the solvent (e.g., ethanol, DMF) used in the reaction may be carried through to the final product if not adequately removed during workup and purification.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the Gewald reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete reaction, side reactions, or product degradation. | Reaction Conditions: - Ensure the reaction temperature is appropriate. The Gewald reaction is often carried out at moderately elevated temperatures (40-60°C).- Check the quality and stoichiometry of your reagents. Use pure starting materials and ensure accurate measurements.- The choice of base is critical. Morpholine or triethylamine are commonly used, but the optimal base may vary.Workup: - Ensure proper pH adjustment during the workup to facilitate product precipitation. |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | Purification: - Attempt to purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).- Try different crystallization solvents or solvent mixtures. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures with water. |
| Presence of a Persistent Yellow Color | Residual elemental sulfur or sulfur-containing byproducts. | Purification: - Wash the crude product thoroughly with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (with appropriate safety precautions) or hot ethanol.- Recrystallization can also help in removing colored impurities. |
| Broad or Unresolved NMR Peaks | Presence of paramagnetic impurities or multiple compounds. | Purification: - Purify the sample using column chromatography.- If the issue persists after purification, consider the possibility of product degradation or the presence of conformational isomers. |
| Multiple Spots on TLC After Purification | Co-eluting impurities. | Chromatography: - Optimize the TLC and column chromatography eluent system to achieve better separation.- Consider using a different stationary phase for chromatography if silica gel is not effective. |
Experimental Protocols
General Protocol for the Gewald Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pivalaldehyde (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or methanol. Add a catalytic amount of a base, typically morpholine or triethylamine (0.1-0.2 eq).
-
Reaction: Stir the mixture at a temperature between 40-60°C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, pour the reaction mixture into cold water to induce precipitation.
-
Isolation: Collect the crude product by filtration and wash it with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for addressing low product yield.
Gewald Reaction Pathway and Potential Impurity Formation
Caption: The Gewald reaction pathway and sources of common impurities.
References
Optimizing reaction conditions for 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Gewald reaction. This is a one-pot, multi-component reaction that involves the condensation of a ketone (pinacolone, to provide the tert-butyl group), an active methylene nitrile (2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[1][2][3]
Q2: I am observing a very low yield for my reaction. What are the potential causes?
Low yields in the Gewald synthesis of 2-aminothiophenes can stem from several factors.[4] Key areas to investigate include:
-
Incomplete initial condensation: The first step, a Knoevenagel condensation between the ketone and the active methylene nitrile, may not be proceeding to completion.[1][4]
-
Suboptimal reaction temperature: The temperature affects the rates of both sulfur addition and cyclization. Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can promote side product formation.[4]
-
Incorrect solvent choice: The polarity of the solvent is crucial. Polar solvents like ethanol, methanol, or DMF are commonly used to facilitate the condensation with sulfur. The solubility of elemental sulfur in the chosen solvent is also a key factor.[4]
-
Side reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield of the target aminothiophene.[4]
Q3: How does the choice of base impact the reaction?
The base catalyzes the initial Knoevenagel condensation.[1] Secondary amines like morpholine or diethylamine are frequently used. The basicity and concentration of the catalyst can influence the reaction rate and the prevalence of side reactions.
Q4: What are common impurities, and how can they be removed?
Common impurities may include unreacted starting materials, the intermediate α,β-unsaturated nitrile, and side products such as dimers.[4] Purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete Knoevenagel condensation. | Monitor the formation of the condensed product (α,β-unsaturated nitrile) by TLC or LC-MS before adding sulfur. Consider adjusting the base or reaction time for this initial step.[4] |
| Suboptimal reaction temperature. | Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for the specific substrates.[4] Microwave irradiation has also been shown to improve reaction times and yields.[1] | |
| Poor sulfur solubility or reactivity. | Ensure the chosen solvent can dissolve elemental sulfur to a sufficient extent.[4] Vigorous stirring is essential to keep the sulfur suspended. | |
| Formation of Multiple Products/Side Reactions | Dimerization of the α,β-unsaturated nitrile intermediate. | Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[4] |
| Reaction temperature is too high. | Lower the reaction temperature to disfavor the formation of thermally induced side products.[4] | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not precipitate. | After cooling the reaction mixture, pouring it into ice-water can help precipitate the product.[5] If the product remains oily, attempt extraction with a suitable organic solvent followed by purification by column chromatography. |
| Product co-elutes with impurities during chromatography. | Experiment with different solvent systems (e.g., varying polarity with ethyl acetate/hexane or dichloromethane/methanol mixtures) for column chromatography. |
Experimental Protocol: Gewald Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters is recommended for best results.
Materials:
-
Pinacolone (tert-butyl methyl ketone)
-
2-Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable polar solvent)
Procedure:
-
To a mixture of pinacolone (1 equivalent), 2-cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add morpholine (0.5-1 equivalent) dropwise with stirring at room temperature.
-
The reaction mixture is then heated to a temperature between 40-50°C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is poured into ice-cold water with stirring.
-
The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: Experimental workflow for the Gewald synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Technical Support Center: Overcoming Resistance with 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide analogs in the context of overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound analogs are proposed to overcome drug resistance?
A1: The primary proposed mechanism for overcoming multidrug resistance (MDR) is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1).[1][2][3] These efflux pumps are frequently overexpressed in cancer cells and actively transport a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2][3] Certain thiophene carboxamide analogs have been shown to directly interact with and inhibit the function of P-gp, leading to increased intracellular accumulation of co-administered anticancer drugs.
Q2: Can these analogs reverse resistance to specific chemotherapeutic agents?
A2: Yes, analogs of this class have demonstrated the ability to reverse resistance to P-gp substrate drugs such as doxorubicin. For instance, certain 3-arylamino N-aryl thiophene 2-carboxamides, which share a similar structural scaffold, have been shown to significantly enhance the cytotoxic effects of doxorubicin in resistant human colorectal carcinoma cells.
Q3: Are there any known signaling pathways that are modulated by these analogs to overcome resistance?
A3: While direct modulation of signaling pathways by this compound analogs for overcoming resistance is still an active area of research, it is known that signaling pathways like the EGFR pathway can regulate the expression and function of ABC transporters such as P-glycoprotein.[1] Some thiophene-based compounds have been developed as EGFR kinase inhibitors. Therefore, a potential secondary mechanism for overcoming resistance could involve the modulation of signaling pathways that lead to the downregulation or inhibition of P-gp expression and/or activity.
Q4: What are the key considerations when designing experiments to evaluate the resistance-reversing potential of these analogs?
A4: Key considerations include:
-
Cell Line Selection: Use a pair of sensitive and resistant cell lines (e.g., a parental line and a line with acquired resistance to a specific drug). The resistant cell line should have a well-characterized resistance mechanism, preferably overexpression of P-gp.
-
Determining Non-Toxic Concentrations: It is crucial to determine the concentration range where the analog itself does not exhibit significant cytotoxicity, to ensure that the observed sensitization to the chemotherapeutic agent is not due to a synergistic cytotoxic effect.
-
Positive Controls: Include a known P-gp inhibitor, such as verapamil or cyclosporin A, as a positive control to validate the experimental setup.
-
Assay Selection: Employ a combination of assays to demonstrate resistance reversal. This should include cytotoxicity assays (e.g., MTT assay) to quantify the shift in IC50 values, and functional assays (e.g., Rhodamine 123 efflux assay) to confirm the inhibition of P-gp.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No significant reversal of resistance observed in cytotoxicity assays. | The analog may not be a potent inhibitor of the specific resistance mechanism in your cell line. | Confirm the overexpression and functionality of the target efflux pump (e.g., P-gp) in your resistant cell line using Western blot or a functional assay. Test a broader concentration range of the analog. Consider that the resistance in your cell line may be mediated by a different mechanism. |
| The analog has poor solubility in the assay medium. | Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the medium is low (typically <0.5%) and non-toxic to the cells. Visually inspect for precipitation. | |
| The incubation time with the analog is not sufficient to inhibit the efflux pump before adding the chemotherapeutic agent. | Pre-incubate the cells with the analog for a period (e.g., 1-2 hours) before adding the chemotherapeutic drug. | |
| High background fluorescence in the Rhodamine 123 efflux assay. | The concentration of Rhodamine 123 is too high, leading to self-quenching or non-specific binding. | Optimize the concentration of Rhodamine 123. A typical starting range is 50-200 ng/mL.[4] |
| Incomplete washing of extracellular Rhodamine 123. | Ensure thorough washing of the cells with ice-cold PBS after incubation with the dye. | |
| Variability between replicate wells or experiments. | Inconsistent cell seeding density. | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Fluctuation in incubation times or temperatures. | Standardize all incubation steps precisely. Use a calibrated incubator. | |
| Degradation of the analog or fluorescent dye. | Prepare fresh solutions of the analog and Rhodamine 123 for each experiment. Protect fluorescent dyes from light. |
Data Presentation
Table 1: Illustrative Efficacy of a Thiophene Carboxamide Analog in Overcoming Doxorubicin Resistance
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Reversal |
| Sensitive | Doxorubicin alone | 0.5 | - |
| Resistant | Doxorubicin alone | 10.0 | - |
| Resistant | Doxorubicin + Analog X (1 µM) | 1.0 | 10.0 |
Table 2: P-glycoprotein Inhibition by a Thiophene Carboxamide Analog
| Analog | Assay | EC50 (µM) |
| Analog Y | P-gp Efflux Inhibition (e.g., using Rhodamine 123) | 5.0 |
Note: This table is also illustrative. The EC50 represents the concentration of the analog required to achieve 50% of the maximal inhibition of P-gp activity.
Experimental Protocols
Protocol 1: Determination of Resistance Reversal by MTT Assay
This protocol is designed to determine the extent to which a this compound analog can sensitize resistant cells to a chemotherapeutic agent like doxorubicin.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
This compound analog
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the sensitive and resistant cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation:
-
Prepare a series of dilutions of doxorubicin in complete medium.
-
Prepare another series of dilutions of doxorubicin in complete medium containing a fixed, non-toxic concentration of the thiophene carboxamide analog. The non-toxic concentration should be determined in a preliminary experiment.
-
-
Treatment:
-
For the sensitive cells, replace the medium with the doxorubicin dilutions.
-
For the resistant cells, set up two sets of plates. In one set, replace the medium with the doxorubicin dilutions. In the other set, replace the medium with the dilutions of doxorubicin containing the analog.
-
Include control wells with medium only and cells with medium containing the analog alone.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values for doxorubicin in each condition. The fold reversal of resistance is calculated by dividing the IC50 of doxorubicin in the resistant cells by the IC50 of doxorubicin in the presence of the analog in the resistant cells.
Protocol 2: P-glycoprotein Functional Assay using Rhodamine 123
This protocol assesses the ability of a this compound analog to inhibit the efflux function of P-gp using the fluorescent substrate Rhodamine 123.[1]
Materials:
-
P-gp overexpressing cell line (and a parental line as a control)
-
Complete cell culture medium
-
This compound analog
-
Verapamil (positive control)
-
Rhodamine 123
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture the cells to 70-80% confluency. Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes or wells of a 96-well plate.
-
Add the thiophene carboxamide analog at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 µM Verapamil).
-
Incubate for 30 minutes at 37°C.[1]
-
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 50-200 ng/mL to each tube/well.[1][4] Incubate for 30-60 minutes at 37°C, protected from light.[1]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Analysis:
-
Flow Cytometry: Resuspend the final cell pellet in 500 µL of ice-cold PBS and analyze on a flow cytometer using 488 nm excitation and a green emission filter.[1]
-
Plate Reader: Resuspend the cells in PBS and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: An increase in the intracellular fluorescence of Rhodamine 123 in the presence of the analog indicates inhibition of P-gp-mediated efflux. Calculate the EC50 value from the concentration-response curve.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of the function of P-glycoprotein by epidermal growth factor through phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-amino-5-(tert-butyl)thiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
Q2: Which solvents are commonly used for the crystallization of thiophene derivatives?
Q3: How can I induce crystallization if my compound oils out?
A3: "Oiling out," where the compound separates as a liquid rather than a solid, can be a common issue. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high. To address this, you can try adding a small amount of a "poor" solvent to the mixture, lowering the temperature of the solution, or using a seed crystal to induce nucleation.
Q4: What is the importance of the cooling rate during crystallization?
A4: The rate of cooling can significantly impact crystal size and purity. Slow cooling generally promotes the formation of larger, purer crystals by allowing the molecules to arrange themselves in a more ordered crystal lattice, excluding impurities. Rapid cooling can lead to the formation of smaller crystals that may trap impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound.
Problem 1: The compound does not crystallize from solution upon cooling.
-
Possible Cause A: The solution is not supersaturated.
-
Solution: The concentration of the compound may be too low. Try to evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much solvent, which could cause the compound to "oil out" or precipitate too quickly.
-
-
Possible Cause B: Nucleation has not been initiated.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles generated can act as nucleation sites.
-
Solution 2: Seeding. If you have a small amount of pure crystalline material, add a "seed crystal" to the solution to initiate crystallization.
-
Solution 3: Lower Temperature. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to decrease the solubility of the compound and promote nucleation.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Possible Cause A: The solution is too concentrated.
-
Solution: Add a small amount of the hot solvent back to the solution to dissolve the oil, and then allow it to cool more slowly.
-
-
Possible Cause B: The cooling rate is too fast.
-
Solution: Allow the solution to cool to room temperature more slowly before placing it in a cold bath. Insulating the flask can help to slow down the cooling process.
-
-
Possible Cause C: Inappropriate solvent.
-
Solution: The solubility of your compound in the chosen solvent may be too high even at low temperatures. Consider using a different solvent or a solvent mixture. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Problem 3: The crystal yield is low.
-
Possible Cause A: Too much solvent was used.
-
Solution: Using the minimum amount of hot solvent required to dissolve the compound will maximize the yield. If the filtrate (mother liquor) still contains a significant amount of the product, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
-
Possible Cause B: Premature crystallization during filtration.
-
Solution: If a hot filtration step is used to remove insoluble impurities, the solution may cool and crystallize prematurely on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
-
Possible Cause C: The compound is significantly soluble in the cold solvent.
-
Solution: Minimize the amount of cold solvent used to wash the crystals during filtration. Ensure the washing solvent is thoroughly chilled.
-
Problem 4: The resulting crystals are impure.
-
Possible Cause A: The crystallization process was too fast.
-
Solution: Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals.
-
-
Possible Cause B: The chosen solvent is not effective at leaving impurities in the solution.
-
Solution: The impurities may have similar solubility properties to your compound in the chosen solvent. A different solvent or a multi-step purification process (e.g., column chromatography followed by recrystallization) may be necessary.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide | 3-Aminothiophene-2-carboxamide |
| CAS Number | 175137-04-9[1] | 306935-13-7[] | 147123-47-5[3] |
| Molecular Formula | C9H14N2OS[4] | C15H18N2OS[] | C5H6N2OS[3] |
| Molecular Weight | 198.29 g/mol [4] | 274.38 g/mol [] | 142.18 g/mol [3] |
| Melting Point | Not available | 244°C[] | 120-124°C[3] |
| Boiling Point | Not available | 435.1°C at 760mmHg[] | Not available |
| Density | Not available | 1.183g/cm3[] | Not available |
Experimental Protocols
General Protocol for the Recrystallization of this compound
This is a general guideline based on standard recrystallization techniques for thiophene derivatives. The specific solvent and volumes should be optimized for your particular sample.
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol, methanol, or isopropanol) and observe the solubility at room temperature. A suitable solvent should dissolve the compound poorly at room temperature but well upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate or in a water bath) and swirling. Continue adding the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For more thorough drying, a vacuum oven can be used at a temperature well below the compound's melting point.
Mandatory Visualization
References
Technical Support Center: 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation pathways of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
Based on the chemistry of its functional groups (aminothiophene, carboxamide), the compound is susceptible to three primary degradation pathways: oxidative, hydrolytic, and photolytic degradation. The thiophene ring's sulfur atom is prone to oxidation, while the carboxamide group can undergo hydrolysis. The aromatic ring system suggests potential sensitivity to light.
Q2: My compound shows increasing impurity levels during storage. What are the likely causes?
Degradation during storage is typically caused by exposure to atmospheric oxygen, humidity, light, and elevated temperatures. The sulfur atom in the thiophene ring is particularly susceptible to oxidation, which can occur even under ambient atmospheric conditions over time.[1] Hydrolysis of the amide can be initiated by atmospheric moisture, especially if the compound is not stored in a desiccated environment.
Q3: How can I effectively monitor the degradation of this compound and identify its degradants?
The most effective method for monitoring degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV and Mass Spectrometry (LC-MS) detectors. An appropriate reversed-phase column (e.g., C18) can separate the parent compound from its more polar degradation products. LC-MS is crucial for the structural elucidation of the resulting degradants by providing mass-to-charge ratio information.
Q4: What are the potential degradation products I should anticipate during analysis?
Researchers should primarily look for products resulting from:
-
Oxidation: Formation of the corresponding thiophene S-oxide and thiophene S,S-dioxide. These products will have molecular weights of +16 and +32 Da, respectively, compared to the parent compound.[1]
-
Hydrolysis: Conversion of the C2-carboxamide to a carboxylic acid, resulting in 3-Amino-5-(tert-butyl)thiophene-2-carboxylic acid.
-
Photodegradation: Complex reactions may occur, but initial photodegradation of thiophene derivatives often involves oxidation, potentially leading to sulfones or ring-opened products.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS chromatogram immediately after sample preparation. | Degradation in Solution: The compound may be unstable in the chosen solvent or mobile phase. Certain solvents can promote solvolysis or oxidation. | Prepare samples fresh and analyze them immediately. Use amber vials to protect from light. Ensure solvents are degassed. Evaluate sample stability in different solvents (e.g., Acetonitrile vs. Methanol). |
| Loss of purity in solid-state compound over time, even when stored at low temperatures. | Oxidative Degradation: The compound is likely reacting with atmospheric oxygen. | Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Including a desiccant can prevent moisture-driven hydrolysis. |
| Inconsistent results in bioassays or other functional experiments. | Formation of Active/Interfering Degradants: Degradation products may have their own biological activity or interfere with the assay, leading to variable results. | Perform a forced degradation study to identify and characterize major degradants. Re-evaluate purity using a stability-indicating HPLC method before each experiment. |
| Color of the compound changes from off-white/yellow to brown/darker shades. | Photodegradation or Oxidation: Exposure to ambient light or air can lead to the formation of colored polymeric or oxidized byproducts. | Always store and handle the compound protected from light. Work in a fume hood with the sash down to minimize air exposure where possible. |
Potential Degradation Pathways
The following diagrams illustrate the most likely degradation pathways for this compound based on the chemical properties of related thiophene structures.
Caption: Potential oxidative degradation pathway of the thiophene ring.
Caption: Potential hydrolytic degradation of the carboxamide group.
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and develop stability-indicating analytical methods.[3][4]
1. Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and autosampler vials (clear and amber)
-
HPLC-UV/MS system
-
Photostability chamber, calibrated oven, water bath
3. Stock Solution Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile or a suitable solvent mixture.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2, 6, 12, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 6, 12, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, heat a solution (100 µg/mL) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
5. Analysis: Analyze all stressed samples, along with an unstressed control, by a validated HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[4]
Caption: Experimental workflow for a forced degradation study.
Summary of Quantitative Data (Hypothetical)
The table below presents a hypothetical summary of results from a forced degradation study, which researchers can use as a template for their own data.
| Stress Condition (24h) | % Degradation of Parent | No. of Degradants Detected | Major Degradant (Relative Retention Time) |
| 0.1 M HCl, 60°C | 15.2% | 2 | 0.85 (Likely Hydrolysis Product) |
| 0.1 M NaOH, RT | 18.5% | 3 | 0.86 (Likely Hydrolysis Product) |
| 3% H₂O₂, RT | 21.0% | 4 | 0.92 (Likely S-Oxide) |
| Heat (80°C, Solid) | 2.1% | 1 | 1.15 |
| Light (ICH Q1B) | 8.9% | 2 | 0.93 |
References
Minimizing side products in Gewald synthesis of thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the formation of side products during the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide: Minimizing Side Products
Issue: Presence of a significant, often crystalline, side product.
This is the most common issue encountered in Gewald synthesis and is typically due to the dimerization of the intermediate α,β-unsaturated nitrile.
Possible Cause & Solution:
-
Dimerization of the Knoevenagel-Cope Intermediate: The primary side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which is formed from the initial condensation of the carbonyl compound and the active methylene nitrile. This dimerization proceeds via a Michael addition followed by a Thorpe-Ziegler cyclization. The yield of this dimeric byproduct is highly dependent on the reaction conditions.[1][2]
-
Mitigation Strategies:
-
Temperature Control: Elevated temperatures can favor the dimerization reaction. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal balance for your specific substrates.[3] In some cases, gentle heating (40-60°C) can improve the reactivity of sulfur and the desired cyclization, but excessive heat should be avoided.[4]
-
Rate of Reagent Addition: Slow and controlled addition of the base or other reagents can help to maintain a low concentration of the reactive intermediate, thus disfavoring the bimolecular dimerization reaction.[3]
-
Choice of Base: The selection of the base is critical. While strong bases are needed to catalyze the initial condensation, they can also promote the dimerization side reaction. Screening of bases such as piperidine, morpholine, or triethylamine is recommended.[4] In some instances, using a catalytic amount of a conjugate acid-base pair, like piperidinium borate, has been shown to provide excellent yields of the desired product with minimal side reactions.[5]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction pathway. Polar solvents like ethanol, methanol, or DMF are commonly used and can enhance the desired reaction.[3][4] An ethanol/water mixture (9:1) has been reported as an excellent eco-friendly solvent system that provides high yields.[5]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and has been shown to improve yields and reduce the formation of byproducts.[1] A study on the microwave-assisted synthesis of 2-aminothiophene derivatives showed that optimal conditions (pyrrolidine as base, DMF as solvent, 50°C) could be achieved in just 30 minutes with high yields.[1]
-
-
Issue: Low or no yield of the desired 2-aminothiophene.
Possible Cause & Solution:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is crucial for the entire reaction sequence.
-
Troubleshooting:
-
Verify Starting Material Quality: Ensure the carbonyl compound and active methylene nitrile are pure and free from degradation.
-
Base Selection: A suitable base is essential. For less reactive ketones, a stronger base might be necessary.
-
Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[4]
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.
-
Troubleshooting:
-
Solvent Choice: Use polar solvents to enhance sulfur solubility.
-
Temperature: Gentle heating can improve sulfur's reactivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Gewald synthesis and how can I identify it?
A1: The most common side product is the dimer of the α,β-unsaturated nitrile intermediate.[1][2] This dimer is often a stable, crystalline solid and can sometimes be isolated in higher yields than the desired thiophene. It can be characterized by spectroscopic methods such as NMR and Mass Spectrometry. Its formation can be suspected if you observe a significant amount of a byproduct with a molecular weight double that of the Knoevenagel-Cope intermediate.
Q2: How does the choice of base affect the formation of side products?
A2: The base plays a dual role in the Gewald reaction, catalyzing both the desired reaction and the side reactions. Stronger bases can accelerate the initial condensation but may also promote the dimerization of the intermediate. The choice of base should be optimized for each specific substrate. For example, while pyrrolidine was found to be optimal in a microwave-assisted synthesis,[1] other systems may benefit from weaker bases or catalytic systems like piperidinium borate to suppress side product formation.[5]
Q3: Can microwave synthesis really help in minimizing side products?
A3: Yes, microwave-assisted synthesis has been shown to be a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and reduced formation of byproducts.[1] The rapid heating provided by microwaves can favor the desired intramolecular cyclization over the intermolecular dimerization side reaction.
Q4: Is it possible to reverse the formation of the dimer side product?
A4: In some cases, under suitable reaction conditions, the recyclization of the dimerized intermediate to the desired 2-aminothiophene can occur.[2] However, this is not always feasible, and it is generally more effective to optimize the reaction to prevent its formation in the first place.
Data Presentation
Table 1: Effect of Base on Gewald Reaction Yield (Microwave-Assisted)
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K2CO3 | DMF | 50 | 30 | Low |
| 2 | Cs2CO3 | DMF | 50 | 30 | Moderate |
| 3 | NaOH | DMF | 50 | 30 | Low |
| 4 | Et3N | DMF | 50 | 30 | Moderate |
| 5 | DIEA | DMF | 50 | 30 | Moderate |
| 6 | DBU | DMF | 50 | 30 | Good |
| 7 | Piperidine | DMF | 50 | 30 | High |
| 8 | Pyrrolidine | DMF | 50 | 30 | 95 |
| 9 | KOtBu | DMF | 50 | 30 | Good |
| 10 | NaOtBu | DMF | 50 | 30 | Good |
Data adapted from a study on the microwave-assisted synthesis of 2-aminothiophene derivatives.[1]
Table 2: Effect of Solvent on Gewald Reaction Yield (Microwave-Assisted with Pyrrolidine Base)
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMSO | 50 | 30 | Moderate |
| 2 | EtOH | 50 | 30 | Good |
| 3 | i-PrOH | 50 | 30 | Good |
| 4 | THF | 50 | 30 | Low |
| 5 | Dioxane | 50 | 30 | Low |
| 6 | DCM | 50 | 30 | Low |
| 7 | NMP | 50 | 30 | Good |
| 8 | Toluene | 50 | 30 | Low |
| 9 | MeCN | 50 | 30 | Moderate |
| 10 | DMF | 50 | 30 | 95 |
Data adapted from a study on the microwave-assisted synthesis of 2-aminothiophene derivatives.[1]
Table 3: Effect of Temperature on Gewald Reaction Yield (Microwave-Assisted with Pyrrolidine in DMF)
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 25 | 30 | 92 |
| 2 | 50 | 30 | 95 |
| 3 | 75 | 30 | 94 |
| 4 | 100 | 30 | 88 |
Data adapted from a study on the microwave-assisted synthesis of 2-aminothiophene derivatives.[1]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization in Conventional Gewald Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol or an ethanol/water 9:1 mixture) to the flask.
-
Base Addition: Slowly add the selected base (e.g., morpholine, piperidine, or a catalytic amount of piperidinium borate) to the reaction mixture at room temperature over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Temperature Control: If the reaction is sluggish at room temperature, gently heat the mixture to 40-50°C. Avoid excessive heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to separate the desired 2-aminothiophene from any dimeric byproduct.
Protocol 2: Microwave-Assisted Gewald Synthesis for High Yield and Purity
-
Reaction Mixture Preparation: In a microwave reaction vessel, combine the carbonyl compound (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol) in DMF (3 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 50°C for 30 minutes.
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Isolation and Purification: Isolate the product by precipitation with water or extraction with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Reaction pathways in Gewald synthesis.
Caption: Troubleshooting workflow for Gewald synthesis.
References
Technical Support Center: Enhancing the Potency of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the biological potency of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide and related thiophene carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows low biological activity. What are the primary strategies to enhance its potency?
A1: Enhancing the potency of a lead compound like this compound typically involves systematic chemical modifications based on Structure-Activity Relationship (SAR) studies. The key areas for modification on the thiophene carboxamide scaffold are:
-
Substitution at the 3-amino group: The amino group can be acylated, alkylated, or used as a point for further heterocycle formation to explore new interactions with the biological target.
-
Modification of the 2-carboxamide group: The amide portion is crucial for activity. Altering the substituents on the amide nitrogen can significantly impact potency and cytotoxicity. Studies on related compounds have shown that secondary amides often perform better than tertiary amides, and bulkier substituents can lead to improved activity.[1]
-
Substitution on the thiophene ring: Although the 5-tert-butyl group is fixed in your core structure, in a broader discovery effort, exploring other substituents at this position could modulate lipophilicity and binding.
-
Bioisosteric replacement: The thiophene ring itself can sometimes be replaced by other five-membered heterocycles to improve metabolic stability or binding affinity.[2]
Q2: How do different substituents on the thiophene ring generally affect the activity of thiophene carboxamide derivatives?
A2: Substituents on the thiophene ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. For instance, in some series of thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position was found to be more potent for antioxidant and antibacterial activity compared to hydroxyl or methyl groups at the same position.[3] Electron-withdrawing groups, such as a trifluoromethyl group, have also been shown to be beneficial for the activity of some 3-aminothieno[2,3-b]pyridine-2-carboxamides against M. tuberculosis.[1]
Q3: What is the importance of the amide moiety in the 2-position, and how can its modification impact potency?
A3: The amide moiety at the 2-position is a critical pharmacophore that often engages in key hydrogen bonding interactions with the target protein. Modulation of the amide substituent can have a large impact on both the potency and cytotoxicity of the compound series.[1] For example, in a study on antitubercular agents, it was found that secondary amides performed best, and there was a correlation between the bulkiness of the amide substituent and activity.[1] Exploring a diverse range of amines to form the carboxamide can help in optimizing the binding interactions and improving the overall activity profile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield During Synthesis | Incomplete reaction; side reactions; degradation of starting materials or product. | Optimize reaction conditions (temperature, solvent, catalyst). Ensure purity of starting materials. Use milder coupling reagents for amide bond formation. |
| Compound Degrades During Purification | The compound is sensitive to the stationary phase (e.g., silica gel). | Deactivate silica gel by adding 1-2% triethylamine to the eluent.[4] Alternatively, use a different stationary phase like neutral alumina.[4] Minimize contact time with the stationary phase by running the column quickly.[4] |
| Difficulty Separating Isomers | Regioisomers or stereoisomers have very similar polarities. | Screen a variety of solvent systems for column chromatography to find one with better separation.[4] Consider using high-performance liquid chromatography (HPLC) with a suitable chiral or achiral column. |
| Poor Solubility of the Compound | The compound has low solubility in aqueous assay buffers. | Prepare a stock solution in a suitable organic solvent like DMSO and then dilute it in the assay buffer. Be mindful of the final solvent concentration in the assay. Modify the compound to include more polar functional groups. |
| Inconsistent Biological Assay Results | Compound instability in the assay medium; aggregation of the compound at high concentrations. | Check the stability of the compound under assay conditions (pH, temperature). Include a non-ionic detergent like Tween-80 in the assay buffer to prevent aggregation. Run appropriate controls to ensure assay validity. |
Data Presentation
Table 1: Effect of Substitution at the 3-Position on the Antioxidant and Antibacterial Activity of Thiophene-2-Carboxamide Derivatives
| Substituent at 3-Position | Antioxidant Activity (% Inhibition) | Antibacterial Activity (% Inhibition) |
| Amino (7a-c) | 46.9 - 62.0 | 40.0 - 86.9 |
| Hydroxy (3a-c) | 28.4 - 54.9 | 20.0 - 78.3 |
| Methyl (5a-c) | 12.0 - 22.9 | No activity - 47.8 |
| Data synthesized from a study on novel thiophene-2-carboxamide derivatives.[3] |
Table 2: Structure-Activity Relationship of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives Against M. tuberculosis
| Compound ID | Amide Substituent | 6-Position Substituent | 4-Position Substituent | Activity (IC90, µM) |
| 17l | Cyclopropyl amine | H | H | > 100 |
| 17p | 1-Adamantylamine | H | H | < 10 |
| - | Bulky amides | H-bond acceptors | Trifluoromethyl | Highest Potency |
| Data highlights that bulkier amides and specific substitutions at the 4- and 6-positions enhance potency.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Synthesize Thiophene-2-Carboxamide Derivatives
This protocol describes a general method for coupling a thiophene-2-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
3-Amino-5-(tert-butyl)thiophene-2-carboxylic acid
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-Amino-5-(tert-butyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purification of Thiophene Carboxamide Derivatives by Column Chromatography
This protocol outlines a general procedure for the purification of a thiophene carboxamide derivative using silica gel column chromatography.[4]
Materials:
-
Crude thiophene carboxamide derivative
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., hexanes/ethyl acetate)
-
Triethylamine (optional, for sensitive compounds)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system should provide a good separation of the desired product from impurities, with a target Rf value of 0.2-0.4 for the product.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture, gradually increasing the polarity as needed. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General workflow for synthesis, purification, and testing.
Caption: Troubleshooting decision tree for low compound potency.
Caption: Strategy for Structure-Activity Relationship (SAR) exploration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide and Other Thiophene Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide against other notable thiophene derivatives, supported by experimental data to inform drug design and development efforts.
Introduction to Thiophene Derivatives
Thiophene and its derivatives are five-membered heterocyclic compounds containing a sulfur atom. They are of significant interest in drug discovery due to their ability to mimic phenyl rings, offering improved physicochemical properties and metabolic stability.[1] The 3-aminothiophene-2-carboxamide core, in particular, has been a fruitful starting point for the development of potent inhibitors of various protein kinases, which are critical targets in oncology.[2]
Comparative Analysis of Biological Activity
While specific quantitative biological data for this compound is not extensively available in the public domain, we can infer its potential performance by examining structure-activity relationship (SAR) studies of analogous compounds. The following tables present data for several 3-aminothiophene-2-carboxamide derivatives, highlighting the impact of different substituents at the 5-position on their biological activity.
Table 1: Comparative Cytotoxicity of 5-Substituted Thiophene Derivatives
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Target | -C(CH₃)₃ (tert-Butyl) | - | - | - |
| Compound 2c | -CH₂CH₂(2,5-dimethoxyphenyl) | Various | 0.017 - 0.13 | [3] |
| Compound 16e | Trisubstituted selenide | HCT116 | 3.20 ± 0.12 | [4] |
| Compound 2b | 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl) | Hep3B | 5.46 | [5] |
| Compound 2e | 5-(4-fluorophenyl)-N-(4-nitrophenyl) | Hep3B | 12.58 | [5] |
| Thiophene Derivative F8 | methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]- 3-thiophenecarboxylate | CCRF-CEM | 0.805 - 3.05 | [6][7] |
Table 2: Comparative Kinase Inhibitory Activity of Thiophene Derivatives
| Compound ID | 5-Substituent | Target Kinase | IC50 (nM) | Reference |
| Hypothetical Target | -C(CH₃)₃ (tert-Butyl) | - | - | - |
| AZD7762 | 3-Fluorophenyl | CHK1 | - | [8] |
| Compound 16e | Trisubstituted selenide | EGFR | 94.44 ± 2.22 | [4] |
| Thienopyrimidine 2 | 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Aurora B | 0.2 | [9] |
| Thienopyrimidine 3 | 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Aurora B | 3.8 | [9] |
Structure-Activity Relationship (SAR) Insights:
Based on the available data, the substituent at the 5-position of the 3-aminothiophene-2-carboxamide core plays a crucial role in determining the biological activity.
-
Aromatic and Lipophilic Groups: The presence of aryl or bulky lipophilic groups at the 5-position, such as the 2-(2,5-dimethoxyphenyl)ethyl group in compound 2c , can lead to potent anticancer activity, with IC50 values in the nanomolar range.[3] This suggests that the tert-butyl group in our target compound, being a bulky and lipophilic moiety, may also confer significant cytotoxic activity.
-
Kinase Inhibition: Thiophene derivatives have shown potent inhibition of various kinases. For instance, AZD7762, which features a 3-fluorophenyl group, is a known CHK1 inhibitor.[8] The EGFR inhibitory activity of compound 16e further underscores the potential of this scaffold in targeting specific kinases.[4] The electronic and steric properties of the 5-substituent are critical for binding to the ATP pocket of kinases.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of thiophene derivatives are crucial for reproducible research.
Synthesis of 3-Aminothiophene-2-Carboxamides (Gewald Reaction)
The Gewald reaction is a one-pot, multi-component reaction widely used for the synthesis of 2-aminothiophenes.[1]
General Protocol:
-
A mixture of an α-methylene ketone or aldehyde, an activated nitrile (e.g., cyanoacetamide), and elemental sulfur is prepared in a suitable solvent (e.g., ethanol, DMF).
-
A catalytic amount of a base (e.g., morpholine, triethylamine) is added to the mixture.
-
The reaction is typically stirred at room temperature or heated to reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
General Protocol:
-
Reaction Setup: A reaction mixture containing the purified kinase, a specific substrate peptide, and ATP is prepared in a buffer solution.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Conclusion
The 3-aminothiophene-2-carboxamide scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. While direct experimental data for this compound is limited, structure-activity relationship studies of analogous compounds suggest that the tert-butyl group at the 5-position is likely to confer significant biological activity. Further synthesis and comprehensive biological evaluation of this specific derivative are warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, enabling researchers to generate reliable and comparable data to advance the field of thiophene-based drug discovery.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Comparative Study of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide Analogs: Biological Activity and Therapeutic Potential
For Immediate Release
This guide provides a comprehensive comparative analysis of various analogs of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide, a core scaffold in medicinal chemistry. The following sections detail the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, supported by experimental data from multiple studies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential of this class of molecules.
Introduction
The 3-aminothiophene-2-carboxamide scaffold is a privileged structure in drug discovery, forming the basis for a wide range of biologically active compounds. These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide focuses on a comparative analysis of analogs based on the this compound core, examining their efficacy as anticancer, antimicrobial, and antioxidant agents.
Anticancer Activity
Several analogs of 3-aminothiophene-2-carboxamide have been investigated for their potential as anticancer agents. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK).
VEGFR-2 Inhibition and Cytotoxic Activity
A series of ortho-amino thiophene carboxamide derivatives have been synthesized and evaluated as dual inhibitors of VEGFR-2 and tubulin polymerization. These compounds have shown significant cytotoxic effects against hepatocellular carcinoma cell lines, such as HepG-2 and HCT-116.[1][2][3][4]
Table 1: In Vitro Cytotoxicity and VEGFR-2 Inhibition of 3-Aminothiophene-2-Carboxamide Analogs [1][2][3]
| Compound | R1 | R2 | Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 5 | -H | 4-chlorophenyl | HepG-2 | 0.85 | 0.59 |
| 21 | -CN | 4-methoxyphenyl | HepG-2 | 1.21 | 1.29 |
| Sorafenib (Reference) | - | - | HepG-2 | 2.84 | 0.09 |
Note: The structures of compounds 5 and 21 are complex derivatives of the core scaffold. For detailed structures, please refer to the original publication.
JNK Inhibition
Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics.[5] The structure-activity relationship studies revealed the importance of the carboxamide group at the 3-position of the thiophene ring for JNK1 inhibitory activity.[5]
Table 2: JNK1 Inhibition of Thiophene-3-Carboxamide Analogs [5]
| Compound | R Group on Acetamido Moiety | JNK1 Inhibition IC50 (µM) |
| 7 | Phenyl | 3.6 |
| 8 | Naphthalen-1-yl | 5.9 |
| 26 | 2-Chlorophenyl | 1.4 |
| 27 | 3-Chlorophenyl | 2.6 |
Note: These compounds are 2-acetamido-thiophene-3-carboxamide derivatives.
Antimicrobial Activity
Substituted 3-aminothiophene-2-carboxamide derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of an amino group at the 3-position appears to be favorable for antimicrobial action.[6]
Table 3: Antibacterial Activity of 3-Aminothiophene-2-Carboxamide Analogs [6]
| Compound | R Group on Phenylamino Moiety | S. aureus (% Inhibition) | B. subtilis (% Inhibition) | E. coli (% Inhibition) | P. aeruginosa (% Inhibition) |
| 7a | -H | 60.0 | 56.5 | 44.0 | 40.0 |
| 7b | 4-OCH3 | 83.3 | 82.6 | 64.0 | 86.9 |
| 7c | 4-CH3 | 54.2 | 52.2 | 48.0 | 46.9 |
| Ampicillin (Reference) | - | 100 | 100 | 100 | 100 |
Antioxidant Activity
The antioxidant potential of 3-aminothiophene-2-carboxamide derivatives has also been explored. The 3-amino substituted analogs generally exhibit higher antioxidant activity compared to their 3-hydroxy or 3-methyl counterparts.[6]
Table 4: Antioxidant Activity of 3-Substituted Thiophene-2-Carboxamide Analogs [6]
| Compound Series | Substitution at Position 3 | Antioxidant Activity (% Inhibition) |
| 7a-c | Amino | 46.9 - 62.0 |
| 3a-c | Hydroxy | 28.4 - 54.9 |
| 5a-c | Methyl | 12.0 - 22.9 |
| Ascorbic Acid (Reference) | - | 88.44 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
VEGFR-2 Kinase Assay
-
Assay Principle: The assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) method.
-
Reaction Mixture: The reaction mixture contains VEGFR-2 kinase, a biotinylated peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a specified time.
-
Detection: A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added to detect the phosphorylated substrate.
-
Signal Measurement: The TR-FRET signal is measured using a suitable plate reader.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity (ABTS Radical Scavenging Assay)
-
ABTS Radical Cation Generation: ABTS is reacted with potassium persulfate to generate the ABTS radical cation (ABTS•+).
-
Compound Reaction: The test compounds at various concentrations are added to the ABTS•+ solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time.
-
Absorbance Measurement: The absorbance of the solution is measured at 734 nm.
-
Percentage Inhibition Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the ABTS radicals, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the VEGFR-2 and JNK signaling pathways, which are key targets for the anticancer activity of 3-aminothiophene-2-carboxamide analogs.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Thiophene Analogs.
Caption: JNK Signaling Pathway and Inhibition by Thiophene Analogs.
Experimental Workflows
The following diagrams illustrate the general workflows for the key biological assays described in this guide.
Caption: General Workflow for the MTT Cytotoxicity Assay.
Caption: General Workflow for MIC Determination via Broth Microdilution.
Conclusion
The 3-aminothiophene-2-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The analogs discussed in this guide exhibit a broad spectrum of biological activities, including promising anticancer, antimicrobial, and antioxidant properties. Structure-activity relationship studies indicate that the nature and position of substituents on the thiophene ring and the carboxamide moiety are critical for determining the potency and selectivity of these compounds. Further optimization of this scaffold holds significant promise for the discovery of new and effective drugs for a range of diseases. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anticancer Activity of Thiophene Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo anticancer activity of representative thiophene carboxamide derivatives. While data on the specific compound 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide is not publicly available, this document focuses on structurally related compounds with published in vivo efficacy, offering insights into their therapeutic potential and mechanisms of action. The information presented herein is collated from scientific literature to support further research and development in this promising class of anticancer agents.
Performance Comparison of Thiophene Carboxamide Derivatives
The following tables summarize the in vivo performance of two exemplary thiophene carboxamide derivatives, JCI-20679 and PST-3, which have demonstrated anticancer activity in preclinical xenograft models. Due to the absence of direct head-to-head comparative studies in the reviewed literature, their efficacy is presented alongside historical data for standard-of-care agents in similar cancer models for contextual understanding.
Table 1: In Vivo Efficacy of Thiophene Carboxamide Derivative JCI-20679 in a Glioblastoma Model
| Compound | Animal Model | Cell Line | Dosing Regimen | Primary Outcome | Comparator |
| JCI-20679 | Orthotopic Mouse Xenograft | Glioblastoma Stem Cells (GSCs) | 20 mg/kg, intraperitoneally, 3 times a week | Significantly improved event-free survival and decreased tumor size.[1] | Not specified in the study. |
Table 2: In Vivo Efficacy of Thiophene Carboxamide Derivative PST-3 in Breast Cancer Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (%T/C) | Comparator |
| PST-3 | Subcutaneous Mouse Xenograft | MDA-MB-468 (Triple-Negative Breast Cancer) | Not specified | 11.75%[2] | Not specified in the study. |
| PST-3 | Subcutaneous Mouse Xenograft | MCF7 (ER-Positive Breast Cancer) | Not specified | 44.38%[2] | Not specified in the study. |
| Paclitaxel (historical data) | Subcutaneous Mouse Xenograft | Various Human Breast Cancer Xenografts | Varies | Significant tumor growth inhibition.[3][4][5] | Varies by study. |
%T/C (Treated/Control) is a common metric for tumor growth inhibition, where a lower percentage indicates greater efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the in vivo evaluation of anticancer agents using xenograft models, based on established practices.
Human Tumor Xenograft Model Establishment
A widely used method for evaluating the in vivo efficacy of novel anticancer compounds is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[6]
-
Cell Culture: The selected human cancer cell line (e.g., glioblastoma stem cells or a breast cancer cell line) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunodeficient mice, such as athymic nude or NOD-SCID mice (typically 4-6 weeks old), are used to prevent rejection of the human tumor cells.[7] The animals are allowed to acclimatize for at least one week before the procedure.
-
Tumor Cell Implantation:
-
Subcutaneous Model: A suspension of tumor cells (e.g., 3.0 x 10^6 cells) in a sterile medium, sometimes mixed with Matrigel to enhance tumor formation, is injected subcutaneously into the flank of the mice.[7]
-
Orthotopic Model (for Glioblastoma): For brain tumors, a more clinically relevant model involves the stereotactic injection of tumor cells into the brain of anesthetized mice.[8][9][10][11] This requires precise coordinates to target the correct brain region.
-
-
Tumor Growth Monitoring:
-
For subcutaneous models, tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: Volume = (width)^2 x length/2 .[7]
-
For orthotopic models, tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[9]
-
-
Drug Administration and Efficacy Evaluation:
-
Once tumors reach a specified volume (e.g., 50-150 mm³), animals are randomized into treatment and control groups.
-
The investigational compound (e.g., a thiophene carboxamide derivative) and a vehicle control are administered according to the specified dosing regimen (e.g., intraperitoneally or orally).
-
The primary endpoint is typically tumor growth inhibition, but other parameters such as survival, body weight changes (as a measure of toxicity), and metastasis are also monitored.
-
Signaling Pathways and Mechanisms of Action
Thiophene carboxamide derivatives have been reported to exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in tumor growth, angiogenesis, and cell division.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][12][13][14][15] Several thiophene carboxamides have been identified as inhibitors of VEGFR-2.[16][17][18] By blocking the binding of VEGF to VEGFR-2, these compounds can inhibit downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, ultimately leading to a reduction in tumor angiogenesis and growth.[12][19]
Caption: VEGFR-2 signaling pathway and the inhibitory action of certain thiophene carboxamides.
Tubulin Polymerization Inhibition
Another important mechanism of action for some thiophene carboxamide derivatives is the inhibition of tubulin polymerization.[6][16][17] Microtubules, which are dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to tubulin and preventing its polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2]
Caption: Mechanism of action of tubulin-targeting thiophene carboxamides.
Experimental Workflow for In Vivo Anticancer Activity Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of a thiophene carboxamide derivative in an in vivo xenograft model.
Caption: General experimental workflow for in vivo validation of anticancer thiophene carboxamides.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol attenuates the anticancer efficacy of paclitaxel in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel thiophene-3-carboxamide analog of annonaceous acetogenin exhibits antitumor activity via inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 16. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A novel thiophene‐3‐carboxamide analog of annonaceous acetogenin exhibits antitumor activity via inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling: 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide against established kinase inhibitors. Due to the limited publicly available data on this specific compound, we present a representative profile to illustrate its potential selectivity within the kinome. This guide is intended to serve as a framework for evaluating novel thiophene carboxamide derivatives in drug discovery pipelines.
Introduction to this compound
This compound belongs to the thiophene carboxamide class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and has been explored for the development of inhibitors targeting various protein kinases. Based on the activity of structurally related molecules, we hypothesize that this compound may exhibit inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) or c-Jun N-terminal Kinase (JNK).[1][2] This guide will compare its hypothetical kinase inhibition profile with that of Lapatinib, a dual EGFR/HER2 inhibitor, and SP600125, a well-characterized JNK inhibitor.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of this compound and compares it with the known activities of Lapatinib and SP600125 against a selected panel of kinases. The data for Lapatinib and SP600125 are derived from publicly available KinomeScan data.[3][4][5][6][7]
| Kinase Target | This compound (Hypothetical IC50, nM) | Lapatinib (IC50, nM) | SP600125 (IC50, nM) |
| EGFR | 50 | 10 | >10,000 |
| HER2 (ERBB2) | 150 | 13 | >10,000 |
| JNK1 | 800 | >10,000 | 40 |
| JNK2 | 950 | >10,000 | 40 |
| JNK3 | 750 | >10,000 | 90 |
| VEGFR2 | 2,500 | 364 | >10,000 |
| SRC | 1,200 | 110 | >10,000 |
| p38α | >10,000 | >10,000 | 8,500 |
| CDK2 | >10,000 | >10,000 | >10,000 |
Cellular Activity Profile
This table presents a hypothetical comparison of the cellular activity of this compound with Lapatinib and SP600125 in relevant cancer cell lines.
| Cell Line | Primary Target(s) | This compound (Hypothetical GI50, µM) | Lapatinib (GI50, µM) | SP600125 (GI50, µM) |
| A431 (EGFR overexpressing) | EGFR | 0.5 | 0.1 | >50 |
| SK-BR-3 (HER2 overexpressing) | HER2 | 1.2 | 0.08 | >50 |
| Jurkat (T-cell leukemia) | JNK | 15 | >50 | 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay (e.g., KINOMEscan™)
The KINOMEscan™ platform is a competition binding assay used to quantify the interaction between a test compound and a panel of kinases.
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Protocol:
-
A panel of human kinases is expressed as fusions with a DNA tag.
-
Each kinase is incubated with the test compound at various concentrations and an immobilized, proprietary broad-spectrum kinase inhibitor.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
The results are reported as the percentage of the DMSO control, and for compounds showing significant inhibition, a dissociation constant (Kd) or IC50 value is determined from a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating the cells or cell lysate to a specific temperature.
Protocol:
-
Intact cells are treated with the test compound or vehicle control (DMSO).
-
The treated cells are heated to a range of temperatures to generate a melt curve or to a single, optimized temperature for isothermal dose-response experiments.
-
The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein in the soluble fraction is quantified by standard protein detection methods, such as Western blotting or mass spectrometry.
-
A shift in the melting temperature or an increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Caption: Inhibition of the JNK signaling pathway by SP600125.
Caption: Experimental workflow for KINOMEscan™ profiling.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion
This guide provides a comparative framework for evaluating the cross-reactivity profile of this compound. While the presented data for this specific compound is hypothetical, it is based on the known activities of the broader thiophene carboxamide chemical class. The comparison with established kinase inhibitors, Lapatinib and SP600125, highlights the importance of comprehensive profiling to understand the selectivity and potential off-target effects of novel drug candidates. The detailed experimental protocols and workflow diagrams serve as a resource for researchers designing and interpreting cross-reactivity studies. Further experimental validation is necessary to fully characterize the biological activity and selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Comparative Analysis of 3-Aminothiophene-2-Carboxamide Derivatives: A Guide to Structure-Activity Relationships
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminothiophene-2-carboxamide derivatives, with a focus on substitutions at the 3-amino, 5-position, and the carboxamide moiety. The information is targeted towards researchers, scientists, and drug development professionals, offering insights into the design of novel therapeutic agents based on this scaffold. While specific SAR data for 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide is not extensively available in the public domain, this guide leverages data from structurally related analogs to infer potential activity and guide future research.
The thiophene-2-carboxamide core is a versatile pharmacophore present in numerous biologically active compounds, demonstrating a wide range of activities including anticancer, antibacterial, and enzyme inhibition.[1][2][3] The aromaticity and planarity of the thiophene ring are thought to enhance receptor binding, and its structure allows for diverse functionalization to improve potency and selectivity.[1]
Table 1: Comparative Anticancer Activity of Thiophene-2-Carboxamide Analogs
The following table summarizes the anticancer activity of various thiophene-2-carboxamide derivatives, highlighting the influence of different substituents on their potency against several cancer cell lines.
| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Carboxamide) | Cell Line | Activity (IC50/EC50) | Reference |
| MB-D2 | -Br | -Br | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carbonyl | A375, HT-29, MCF-7 | Significant cytotoxic effect | [1] |
| BMPT | -H | 2-methylphenyl | - | HepG2, Caco-2 | Low micromolar range | [1] |
| Oxime Derivative | -H | Substituted Phenyl | Oxime | MCF-7 | 0.28 µM | [1] |
| PAN-90806 family | Varied | Varied | Varied | - | Nanomolar range (VEGFR-2 inhibitors) | [1] |
| JCI-20679 | Varied | Varied | Varied | - | Antiproliferative (Mitochondrial complex I inhibitor) | [1] |
| Compound 2b | -H | 2,5-dimethoxyphenyl | N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 5.46 µM | [4] |
| Compound 2e | -H | 3,4-dimethoxyphenyl | N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 12.58 µM | [4] |
| Compound 7h | -NH2 | -CH(OH)-Aryl | 2-methyl-3-halogen-aryl | HCT116, MDA-MB-231 | 25-50 nM | [5] |
| Compound 7i | -NH2 | -CH(OH)-Aryl | 2,3-dibromo-aryl | HCT116, MDA-MB-231 | 25-50 nM | [5] |
Key SAR Insights for Anticancer Activity:
-
Substitution at Position 5: The nature of the substituent at the 5-position is critical for anticancer activity. Both electron-withdrawing groups (e.g., bromo) and bulky aromatic groups can contribute to potency.[1][6] The presence of a tethered aromatic ring at this position, as seen in 5-cinnamyl and 5-benzylhydroxy derivatives, has been shown to enhance anti-proliferative activity.[5] For the target molecule, the tert-butyl group at this position would introduce bulk, which may influence binding to target proteins.
-
Substitution at the 3-Amino Group: While the core 3-amino group is often retained, its modification can modulate activity. For instance, acylation or incorporation into heterocyclic systems has been explored.[6] In some analogs, this position is substituted with other groups like hydroxyl or methyl, with the amino derivatives generally showing higher potency.[2]
-
Carboxamide Moiety: Modifications of the carboxamide group significantly impact activity. The introduction of various aryl and heteroaryl groups can lead to potent compounds.[4][5] The planarity of the carboxamide and its ability to form hydrogen bonds are likely important for target interaction.
Table 2: Comparative Antibacterial Activity of 3-Aminothiophene-2-Carboxamide Analogs
This table outlines the antibacterial activity of 3-aminothiophene-2-carboxamide derivatives, demonstrating the effect of substitutions on their efficacy against various bacterial strains.
| Compound Series | R1 (Position 3) | R2 (Position 5) | R3 (Carboxamide) | Bacterial Strain(s) | Activity | Reference |
| 7a-c | -NH2 | Varied Arylazo | N-(4-acetylphenyl) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Highest activity among tested series | [2] |
| 3a-c | -OH | Varied Arylazo | N-(4-acetylphenyl) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate activity | [2] |
| 5a-c | -CH3 | Varied Arylazo | N-(4-acetylphenyl) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Lowest activity | [2] |
| 17p | -NH2 | 4-trifluoromethyl-6-substituted | 1-adamantylamine | M. tuberculosis | IC90 = 0.68 µM | [7] |
| 17aa | -NH2 | 4-trifluoromethyl-6-substituted | 1-phenethylamine | M. tuberculosis | IC90 = 1.2 µM | [7] |
Key SAR Insights for Antibacterial Activity:
-
Importance of the 3-Amino Group: SAR studies on antibacterial agents reveal that the 3-amino group is often crucial for activity, with amino derivatives showing superior potency compared to hydroxyl or methyl analogs.[2]
-
Influence of the Carboxamide Substituent: Bulky and lipophilic groups on the carboxamide nitrogen, such as adamantyl and phenethyl groups, have been shown to be beneficial for anti-mycobacterial activity.[7]
-
Substitutions on the Thiophene Ring: Substitutions at other positions of the thiophene or fused pyridine rings are necessary for activity against M. tuberculosis.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Anticancer Activity Assessment (MTS Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of thiophene carboxamide derivatives.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hep3B, MCF-7, A375)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Test compounds are serially diluted in culture medium. The medium from the wells is aspirated, and 100 µL of the diluted compound solutions are added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., 5-FU) are included.
-
Incubation: Plates are incubated for 48-72 hours under the same conditions.
-
MTS Assay: 20 µL of MTS reagent is added to each well, and the plates are incubated for another 1-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Activity Assessment (Microdilution Method)
This protocol is based on the determination of the Minimum Inhibitory Concentration (MIC) of novel antibacterial compounds.[2]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ampicillin)
-
Incubator
Procedure:
-
Preparation of Inoculum: A few colonies of the test bacterium are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in MHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria and no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate key concepts related to the SAR and experimental workflow.
Caption: A generalized workflow for the discovery of novel 3-aminothiophene-2-carboxamide derivatives.
Caption: Key structural features influencing the biological activity of thiophene-2-carboxamide derivatives.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide Against Known JNK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide against established inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway. Thiophene carboxamide derivatives have emerged as a promising scaffold for kinase inhibitors, and this document aims to contextualize the potential of this specific analog by benchmarking it against well-characterized JNK inhibitors. The JNK pathway is a critical mediator of cellular responses to stress, including inflammation, apoptosis, and proliferation, making it a key target in various diseases.
While direct experimental data for this compound is not yet publicly available, this guide provides a framework for its evaluation. Structure-activity relationship (SAR) studies on similar thiophene-3-carboxamide derivatives suggest that this compound is a plausible JNK inhibitor. This document summarizes the physicochemical properties of the compound, presents a comparative analysis with known inhibitors, and provides detailed experimental protocols to facilitate its in-vitro and cellular characterization.
Data Presentation
Physicochemical Properties of JNK Inhibitors
A comparative summary of the key physicochemical properties of this compound and selected benchmark JNK inhibitors is presented below. These properties are crucial for assessing the drug-like characteristics of a compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₉H₁₄N₂OS | 198.29 | 1.8 |
| SP600125 | C₁₄H₈N₂O | 220.23 | 2.9 |
| BI-78D3 | C₁₃H₉N₅O₅S₂ | 379.37 | 2.1 |
| Bentamapimod (AS602801) | C₁₄H₁₁N₃O₂S | 285.32 | 2.5 |
In Vitro Inhibitory Activity Against JNK
The following table compares the reported half-maximal inhibitory concentrations (IC₅₀) of benchmark JNK inhibitors. The activity of this compound is presented as "To Be Determined (TBD)" and can be populated upon experimental evaluation using the protocols provided in this guide.
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Assay Type |
| This compound | TBD | TBD | TBD | TBD |
| SP600125 | 40[1][2] | 40[1][2] | 90[1][2] | Cell-free assay |
| BI-78D3 | 280 (overall JNK)[3][4] | 280 (overall JNK)[3][4] | 280 (overall JNK)[3][4] | TR-FRET Assay[5] |
| Bentamapimod (AS602801) | 80[6][7][8] | 90[6][7][8] | 230[6][7][8] | ATP-competitive assay |
Mandatory Visualization
JNK Signaling Pathway
The diagram below illustrates the canonical JNK signaling pathway. Stress stimuli lead to the activation of a MAP kinase kinase kinase (e.g., ASK1), which in turn phosphorylates and activates MKK4/7. Activated MKK4/7 then phosphorylates JNK. Active JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun, leading to the regulation of gene expression involved in various cellular processes. JNK inhibitors block the kinase activity of JNK, thereby preventing the phosphorylation of its downstream substrates.
Experimental Workflow for JNK Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro efficacy of a potential JNK inhibitor using a biochemical kinase assay.
Experimental Protocols
Protocol 1: In Vitro Biochemical JNK Kinase Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of JNK kinase activity.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
LanthaScreen™ Tb-anti-pATF2 [pThr71] antibody
-
GFP-ATF2 substrate
-
ATP
-
TR-FRET dilution buffer
-
Test compound (this compound) and benchmark inhibitors
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and benchmark inhibitors in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted compounds to the wells of a 384-well plate.
-
Prepare a 2X solution of JNK enzyme and GFP-ATF2 substrate in TR-FRET dilution buffer.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X solution of ATP in TR-FRET dilution buffer.
-
Add 4 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 4X solution of Tb-anti-pATF2 antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.
-
Add 10 µL of the antibody solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Assay for JNK Inhibition (Western Blot for Phospho-c-Jun)
This protocol assesses the ability of the test compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Anisomycin or UV radiation)
-
Test compound (this compound) and benchmark inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63) and Rabbit anti-total c-Jun
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test compound or benchmark inhibitors for 1-2 hours.
-
Stimulate the JNK pathway by treating with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysate and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Jun antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total c-Jun antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis: Calculate the ratio of phospho-c-Jun to total c-Jun for each treatment condition. Determine the concentration-dependent inhibition of c-Jun phosphorylation by the test compound.
References
Reproducibility of Experimental Results for 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results for the molecular scaffold 3-amino-5-(tert-butyl)thiophene-2-carboxamide and its derivatives. Due to the limited publicly available data on this specific molecule, this guide focuses on the reproducibility and comparative performance of the broader class of 3-aminothiophene-2-carboxamide derivatives, which share a common structural core and exhibit a range of biological activities. The information presented is collated from various studies to aid researchers in evaluating the potential of this chemical class and in designing reproducible experiments.
Introduction to 3-Aminothiophene-2-Carboxamides
The 3-aminothiophene-2-carboxamide scaffold is a significant pharmacophore in medicinal chemistry, forming the basis for a variety of compounds with therapeutic potential.[1][2] Derivatives of this structure have been investigated for a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[3][4][5][6] The versatility of the thiophene ring system allows for diverse substitutions, leading to a broad chemical space for drug discovery and development.[7][8]
Synthesis and Characterization
A common and reproducible method for the synthesis of 2-aminothiophene derivatives is the Gewald reaction.[2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base.[2]
Representative Synthetic Protocol: Gewald Reaction
A general procedure for the synthesis of 2-amino-5-substituted-thiophene-3-carboxamides is as follows:
-
A mixture of the appropriate ketone (e.g., pinacolone to yield the 5-tert-butyl substituent), cyanoacetamide, and elemental sulfur is prepared in a suitable solvent, such as ethanol or dimethylformamide.
-
A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.
-
The reaction mixture is stirred at a specific temperature (often ranging from room temperature to reflux) for a designated period.
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction.
-
Purification is achieved through recrystallization or column chromatography.
The structure of the synthesized compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3][4][9]
Comparative Biological Activity
The biological activity of 3-aminothiophene-2-carboxamide derivatives can vary significantly based on the substitutions on the thiophene ring and the carboxamide nitrogen. The following tables summarize representative data from various studies to provide a comparative overview.
Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Derivative 1 (St.3) | Hep3B | MTS Assay | 2.77 µg/mL | [5] |
| Derivative 2 (2b) | Hep3B | MTS Assay | 5.46 | [5] |
| Derivative 3 (2e) | Hep3B | MTS Assay | 12.58 | [5] |
| Derivative 4 (5) | HepG-2 | Cytotoxicity Assay | More cytotoxic than Sorafenib | [9] |
| Derivative 5 (21) | HepG-2 | Cytotoxicity Assay | More cytotoxic than Sorafenib | [9] |
| Derivative 6 (MB-D2) | A375 | Cytotoxicity Assay | Most cytotoxic of series | [8] |
Antibacterial Activity of 3-Aminothiophene-2-Carboxamide Derivatives
| Compound/Derivative | Bacterial Strain | Activity (% Inhibition) | Reference |
| 7a | S. aureus | High | [4] |
| 7b | S. aureus | 83.3 | [4] |
| 7c | S. aureus | High | [4] |
| 7a | B. subtilis | High | [4] |
| 7b | B. subtilis | 82.6 | [4] |
| 7c | B. subtilis | High | [4] |
| 7a | E. coli | Moderate | [4] |
| 7b | E. coli | 64.0 | [4] |
| 7c | E. coli | Moderate | [4] |
| 7a | P. aeruginosa | Moderate | [4] |
| 7b | P. aeruginosa | 86.9 | [4] |
| 7c | P. aeruginosa | Moderate | [4] |
Antioxidant Activity of 3-Aminothiophene-2-Carboxamide Derivatives
| Compound/Derivative | Assay | % Inhibition | Reference |
| 7a | ABTS | 62.0 | [4] |
| 7b | ABTS | 46.9 - 62.0 | [4] |
| 7c | ABTS | 46.9 - 62.0 | [4] |
| Ascorbic Acid (Standard) | ABTS | 88.44 | [4] |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
Cell Viability Assessment by MTT Assay
This protocol is adapted from established methods for assessing the cytotoxic effects of thiophene-2-carboxamide derivatives.[1]
-
Cell Seeding: Cancer cell lines (e.g., HepG2, A375, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 24-72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Caspase-3/7 Activity Assay
This protocol is based on methods used to investigate apoptosis induction by thiophene derivatives.[1]
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and molecular interactions, the following diagrams are provided.
Caption: Workflow for the Gewald synthesis of 2-aminothiophene-3-carboxamides.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Aminothiophene-2-Carboxamide Analogs: Correlating In Vitro and In Vivo Anticancer Activity
Disclaimer: Direct experimental data for the in vitro and in vivo correlation of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide is not publicly available. This guide provides a comparative analysis of structurally related 3-aminothiophene-2-carboxamide analogs to offer insights into their potential therapeutic activities. The presented data has been aggregated from multiple preclinical studies to serve as a resource for researchers, scientists, and drug development professionals.
Introduction
Thiophene carboxamide derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 3-aminothiophene-2-carboxamide scaffold, in particular, is a key pharmacophore in the design of novel therapeutic agents. This guide focuses on the anticancer properties of analogs of this compound, exploring the correlation between their in vitro cytotoxic effects and their in vivo efficacy. The primary mechanisms of action investigated for these analogs include the inhibition of tubulin polymerization and the modulation of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative In Vitro Activity
The in vitro anticancer activity of various 3-aminothiophene-2-carboxamide analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below. For comparison, data for Sorafenib, a known multi-kinase inhibitor used in cancer therapy, is also included.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Analog 1 (Compound 5) | 4-((4-chlorophenyl)amino)-5-cyano-N-(4-methoxyphenyl)-2-(phenylamino)thiophene-3-carboxamide | HepG-2 (Liver) | 0.59 | VEGFR-2 Inhibition | [1][2] |
| HCT-116 (Colon) | Not Reported | ||||
| Analog 2 (Compound 21) | N-(4-methoxyphenyl)-4-(methylamino)-5-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)thiophene-3-carboxamide | HepG-2 (Liver) | 1.29 | VEGFR-2 Inhibition | [1][2] |
| HCT-116 (Colon) | Not Reported | ||||
| Analog 3 (Compound 2c) | 2-amino-5-(2-(2,5-dimethoxyphenyl)ethyl)-3-cyanothiophene | Jurkat (T-cell leukemia) | 0.012 | Tubulin Polymerization Inhibition | |
| HeLa (Cervical) | 0.086 | ||||
| Analog 4 (Compound 2b) | N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide | Hep3B (Liver) | 5.46 | Tubulin Polymerization Inhibition | [3][4] |
| MCF-7 (Breast) | > 100 | ||||
| Sorafenib | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea | HepG-2 (Liver) | ~1.35 | Multi-kinase Inhibitor | [1][2] |
Comparative In Vivo Efficacy
Preclinical in vivo studies, typically employing xenograft models in immunocompromised mice, are crucial for evaluating the therapeutic potential of novel anticancer compounds. These studies assess the ability of a compound to inhibit tumor growth in a living organism.
| Compound ID | Animal Model | Tumor Type | Dosage | Route | Tumor Growth Inhibition (%) | Reference |
| Analog 5 (NK-128) | CML Xenograft Mouse Model | Chronic Myeloid Leukemia | Not Specified | Not Specified | Significant growth suppression (in combination with imatinib) | [5] |
| Analog 6 (BU17) | CT26 Murine Tumor Model | Colorectal Carcinoma | Not Specified | Not Specified | Significant decrease in tumor growth | [6] |
| Sorafenib | Various Xenograft Models | Various | Varies | Oral | Varies | Widely Documented |
Note: Direct comparative in vivo data for the selected in vitro analogs was not consistently available in the same studies. The in vivo data presented is for other structurally related thiophene carboxamide derivatives to illustrate their potential efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the activity of thiophene carboxamide derivatives.
In Vitro Assays
1. Cell Viability Assay (MTT/MTS Assay) [3][7][8]
-
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the test compound and incubated for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.
-
2. VEGFR-2 Kinase Assay [9][10][11]
-
Objective: To measure the direct inhibitory activity of a compound against the VEGFR-2 enzyme.
-
Procedure:
-
Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as fluorescence, luminescence, or ELISA.
-
The IC50 value is calculated from the dose-response curve.
-
3. Tubulin Polymerization Assay [12][13][14][15][16]
-
Objective: To assess the effect of a compound on the assembly of tubulin into microtubules.
-
Procedure:
-
Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.
-
The test compound is added at various concentrations.
-
Tubulin polymerization is monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized tubulin.
-
The rate and extent of polymerization are compared to a control reaction without the compound to determine the inhibitory effect.
-
In Vivo Assay
1. Xenograft Tumor Model [6][17][18]
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Procedure:
-
Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group according to a specific dosage and schedule (e.g., daily oral gavage).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Signaling Pathways and Mechanisms of Action
The anticancer activity of the studied 3-aminothiophene-2-carboxamide analogs is often attributed to their interaction with specific molecular targets, leading to the disruption of critical cellular processes.
1. Inhibition of Tubulin Polymerization Several thiophene carboxamide derivatives function as microtubule-targeting agents. By binding to tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. This leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by thiophene carboxamide analogs.
2. VEGFR-2 Signaling Pathway Inhibition VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 blocks the downstream signaling cascade, including the PI3K/AKT pathway, which is crucial for endothelial cell proliferation, migration, and survival. This anti-angiogenic effect can starve the tumor and inhibit its growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene carboxamide analogs.
Experimental Workflow
The preclinical evaluation of a novel anticancer compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.
Caption: General experimental workflow for anticancer drug discovery.
Conclusion
While specific data on the in vitro and in vivo correlation of this compound remains elusive, the broader class of 3-aminothiophene-2-carboxamide derivatives demonstrates significant potential as anticancer agents. The available preclinical data on various analogs highlight their ability to induce cancer cell death through mechanisms such as tubulin polymerization inhibition and VEGFR-2 kinase inhibition. A strong correlation between potent in vitro cytotoxicity and in vivo tumor growth inhibition is often observed for promising candidates within this chemical class. Further investigation into the structure-activity relationships, pharmacokinetic properties, and safety profiles of these compounds is warranted to advance their development as novel cancer therapeutics. This guide provides a foundational understanding and a methodological framework for researchers interested in exploring the therapeutic potential of this versatile chemical scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Targeting Oxidative Phosphorylation with a Novel Thiophene Carboxamide Increases the Efficacy of Imatinib against Leukemic Stem Cells in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benthamopen.com [benthamopen.com]
- 16. interchim.fr [interchim.fr]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Routes, Experimental Protocols, and Performance Metrics.
The production of 3-Amino-5-(tert-Butyl)Thiophene-2-Carboxamide, a key intermediate in the synthesis of various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a head-to-head comparison of the two most prominent methods: the Gewald three-component reaction and a multi-step approach based on the Fiesselmann thiophene synthesis. This comparison is based on established chemical principles and data from analogous reactions, offering insights into the potential yield, efficiency, and scalability of each method.
At a Glance: Comparison of Synthesis Methods
| Metric | Gewald Reaction | Fiesselmann-based Synthesis |
| Overall Yield | Moderate to High | Moderate |
| Number of Steps | One-pot | Multi-step |
| Starting Materials | Pivalaldehyde, 2-Cyanoacetamide, Sulfur | Halogenated pivaloylacetonitrile, Sodium Thioglycolate, Ammonia |
| Reaction Conditions | Mild | Requires stronger bases and potentially multiple purification steps |
| Scalability | Generally good for one-pot reactions | Potentially more complex to scale up due to multiple steps |
| Key Advantages | High atom economy, operational simplicity | Potentially higher purity of intermediates |
| Key Disadvantages | Potential for side product formation | Longer overall synthesis time, more complex procedure |
Method 1: The Gewald Three-Component Reaction
The Gewald reaction is a powerful and efficient one-pot method for the synthesis of 2-aminothiophenes.[1] This reaction involves the condensation of an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2] For the synthesis of this compound, the reactants are pivalaldehyde (3,3-dimethylbutanal), 2-cyanoacetamide, and sulfur.
Experimental Protocol
A mixture of pivalaldehyde (1.0 equivalent), 2-cyanoacetamide (1.0 equivalent), and elemental sulfur (1.1 equivalents) is suspended in a suitable solvent such as ethanol or methanol. A basic catalyst, typically a secondary amine like morpholine or piperidine (0.1-0.2 equivalents), is added, and the mixture is heated to reflux (approximately 60-80 °C) for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Diagram of the Gewald Reaction Workflow
Caption: Workflow for the one-pot Gewald synthesis.
Performance Data (Estimated)
| Parameter | Value |
| Yield | 60-75% |
| Reaction Time | 4-8 hours |
| Temperature | 60-80 °C |
| Purity (after recrystallization) | >98% |
Note: These values are estimated based on typical yields for Gewald reactions with similar substrates.
Method 2: Fiesselmann-based Synthesis
An alternative route to this compound can be envisioned based on the principles of the Fiesselmann thiophene synthesis.[3] This multi-step approach involves the initial formation of a thiophene ring followed by functional group manipulations. A plausible sequence starts with a halogenated derivative of a β-keto nitrile.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4,4-dimethyl-3-oxopentanenitrile. Pivaloylacetonitrile is chlorinated using a suitable chlorinating agent like sulfuryl chloride in an inert solvent.
Step 2: Thiophene Ring Formation. The resulting 2-chloro-4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) is reacted with the sodium salt of a thioglycolate, such as sodium methyl thioglycolate (1.0 equivalent), in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or with gentle heating. This step leads to the formation of methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate.
Step 3: Amidation. The methyl ester from the previous step is converted to the corresponding carboxamide. This can be achieved by heating the ester in a solution of ammonia in methanol in a sealed vessel.
Diagram of the Fiesselmann-based Synthesis Workflow
Caption: Multi-step workflow for the Fiesselmann-based synthesis.
Performance Data (Estimated)
| Parameter | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield |
| Yield | 70-80% | 65-75% | 80-90% | 36-54% |
| Parameter | Value |
| Overall Reaction Time | 12-24 hours (including workups) |
| Temperature | Varies per step (0 °C to 100 °C) |
| Purity (final product) | >98% (with purification at each step) |
Note: These values are estimates based on similar multi-step syntheses of substituted thiophenes.
Concluding Remarks
The choice between the Gewald reaction and a Fiesselmann-based synthesis for the production of this compound will depend on the specific requirements of the researcher or organization. The Gewald reaction offers a more direct, atom-economical, and potentially more scalable route, making it attractive for large-scale production. However, the one-pot nature may lead to challenges in purification. The Fiesselmann-based approach, while more laborious and with a likely lower overall yield, allows for the isolation and purification of intermediates, which may be advantageous for achieving very high purity of the final product and for process control in a research or early development setting. Researchers should consider factors such as available starting materials, desired purity, and scalability when selecting the most appropriate synthetic strategy.
References
Comparative Analysis of Thiophene Carboxamide Derivatives as Kinase Inhibitors: A Structural and Functional Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural and functional analysis of selected thiophene carboxamide derivatives as potent protein kinase inhibitors. While direct binding site data for 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide is not extensively available in public literature, the thiophene carboxamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][2][3] This guide, therefore, focuses on representative thiophene carboxamide derivatives targeting key kinases implicated in proliferative diseases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
The aromatic and planar nature of the thiophene ring facilitates binding to receptor sites, and its structure allows for functionalization to enhance potency and selectivity.[1] Thiophene derivatives have shown promise as anticancer, anti-inflammatory, and antifungal agents.[2][4][5] This guide will delve into the quantitative binding data, the experimental methodologies used to obtain this data, and the signaling pathways modulated by these compounds.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of representative thiophene carboxamide derivatives against their respective kinase targets. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| Trisubstituted thiophene-3-carboxamide selenide | EGFR | Compound 16e | 94.44 ± 2.22 | [6][7][8] |
| Thiophene carboxamide | VEGFR-2 | Compound 5 | 590 | [9] |
| Thiophene-3-carboxamide | p38 MAPK | Not specified in provided context | - | - |
| Thiophene-3-carboxamide | JNK1 | Compound 25 | 1320 | [10] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common in vitro kinase assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay is widely used to screen for kinase inhibitors by quantifying the amount of ATP consumed during the kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a compound can be measured.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, p38 MAPK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (thiophene carboxamide derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a multiwell plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is crucial for predicting the cellular effects of their inhibitors.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[12][13][14][15] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.
Caption: Simplified p38 MAPK signaling pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[16] Its signaling is crucial for normal development and is also hijacked by tumors to promote their growth and metastasis.[17][18][19][20]
Caption: Key downstream signaling pathways of VEGFR-2.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 16. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorbyt.com [biorbyt.com]
Safety Operating Guide
Safe Disposal of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide: A Comprehensive Guide
Hazard Assessment and Safety Precautions
Based on the functional groups present, 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide should be handled as a hazardous substance. Thiophene derivatives can be flammable, harmful if ingested or inhaled, and may cause irritation to the skin and eyes.[1][2] The combustion of sulfur-containing compounds like thiophenes can also produce toxic sulfur dioxide gas.[3]
Immediate Safety and Handling:
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or face shield | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory | Dust mask (if handling powder) | To prevent inhalation of fine particles. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste containing this compound, including residual amounts in containers, contaminated weighing paper, and pipette tips, in a designated hazardous waste container.[1][2][4] This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tightly fitting lid.[1]
-
Liquid Waste: If the compound is in a solution, collect the waste in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[4]
-
Contaminated Labware: Decontaminate glassware and other reusable equipment that has come into contact with the compound. Rinse the equipment with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.[4]
2. Labeling of Waste Containers:
Proper labeling is critical for safe handling and disposal. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste "[1]
-
The full chemical name: "This compound "[1]
-
The primary hazards associated with the compound (e.g., "Harmful," "Irritant")[1]
3. Storage of Chemical Waste:
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area away from heat and ignition sources.[2][3]
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][4] They will coordinate with a licensed chemical waste disposal contractor for proper treatment and disposal, which typically involves high-temperature incineration.[3]
Emergency Procedures: Spill and Exposure
-
Spill: In case of a spill, contain the material using an inert absorbent such as vermiculite or sand.[2] Carefully collect the absorbed material and any contaminated cleaning materials into a labeled hazardous waste container.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Rinse eyes cautiously with water for several minutes.[5]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[5]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling novel chemical compounds. This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally related thiophene and carboxamide derivatives and general best practices for handling powdered research chemicals.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to prevent accidental exposure. The minimum required PPE for handling this compound is summarized below.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent direct skin contact with the chemical.[3] |
| Eye/Face Protection | Safety goggles or safety glasses with side shields | To protect eyes from splashes or airborne particles.[3] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or work in a certified chemical fume hood | To prevent inhalation of the fine powder, which could cause respiratory irritation.[4] |
| Protective Clothing | Laboratory coat | To provide a barrier against accidental spills on clothing and skin. |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure risk and ensure the integrity of the research.
-
Preparation :
-
Before handling, ensure the designated workspace, preferably a certified chemical fume hood, is clean and uncluttered.[5]
-
Assemble all necessary equipment, including spatulas, weigh boats, and solvent dispensers.
-
Ensure an appropriate chemical spill kit is readily accessible.
-
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[6]
-
Use appropriate tools to handle the powder and avoid generating dust.
-
-
Dissolution :
-
If preparing a solution, add the solvent to the weighed compound slowly and carefully to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental procedure.
-
-
Post-Handling :
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands and any exposed skin immediately after handling the compound, even if gloves were worn.[5]
-
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Waste Segregation : All materials contaminated with this compound, including the compound itself, any contaminated labware (e.g., pipette tips, weigh boats), and used PPE, must be considered hazardous waste.[7]
-
Containerization : Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[8] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in regular trash.[9]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
